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5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Documentation Hub

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  • Product: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole
  • CAS: 1159818-34-4

Core Science & Biosynthesis

Foundational

Technical Monograph: The 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Scaffold

The following technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It addresses the specific bi-heteroaryl scaffold 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for medicinal chemists and process development scientists. It addresses the specific bi-heteroaryl scaffold 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole , distinguishing it from common amino-linked analogs (like the Dasatinib intermediate) to ensure precise scientific utility.

Domain: Medicinal Chemistry / Kinase Inhibitor Design Compound Class: Bi-heteroaryl (C-C Linked) Molecular Formula: C₈H₆ClN₃S Molecular Weight: 211.67 Da

Executive Summary & Structural Significance

The compound 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole represents a "privileged scaffold" in fragment-based drug discovery (FBDD), specifically targeting the ATP-binding pockets of cyclin-dependent kinases (CDKs) and Aurora kinases.

Unlike the widely known amino-linked thiazole-pyrimidine intermediates (e.g., used in Dasatinib synthesis), this molecule features a direct carbon-carbon (C-C) bond between the Pyrimidine C4 and Thiazole C5 positions. This rigid connectivity restricts conformational freedom, pre-organizing the inhibitor for optimal binding entropy within the kinase hinge region.

Key Structural Features[1][2][3][4]
  • The Electrophilic Warhead: The C6-Chloro substituent on the pyrimidine ring serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing for the late-stage introduction of solubilizing groups or specificity elements (e.g., anilines, piperazines).

  • The Hinge Binder: The thiazole nitrogen and sulfur atoms often participate in critical hydrogen bonding networks within the kinase active site.

  • Symmetry Breaking: Synthesized from the symmetric precursor 4,6-dichloro-2-methylpyrimidine, this mono-substituted scaffold represents the critical "desymmetrization" step in library synthesis.

Synthetic Architecture

The synthesis of this scaffold relies on transition-metal-catalyzed cross-coupling. While Stille coupling is possible, the Suzuki-Miyaura coupling is the industry standard due to lower toxicity and better scalability.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Target Scaffold 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Bond C-C Bond Formation (Suzuki Coupling) Target->Bond Pyrim Electrophile 4,6-Dichloro-2-methylpyrimidine Bond->Pyrim Thiazole Nucleophile Thiazole-5-boronic acid pinacol ester Bond->Thiazole

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the bi-heteroaryl core via Pd-catalyzed cross-coupling.

Optimized Synthetic Protocol

Objective: Selective mono-arylation of 4,6-dichloro-2-methylpyrimidine.

Reagents:

  • Substrate A: 4,6-Dichloro-2-methylpyrimidine (1.0 equiv)

  • Substrate B: Thiazole-5-boronic acid pinacol ester (0.95 equiv) — Note: Use slight deficit to prevent bis-coupling.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane. Stir until solids are dispersed.

  • Activation: Add the aqueous Na₂CO₃ solution. The biphasic mixture requires vigorous stirring.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LC-MS for the appearance of Product (M+H = 212.0) and consumption of Substrate B.

    • Critical Control Point: Do not overheat (>100°C) to avoid hydrolytic dechlorination of the pyrimidine.

  • Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc (Gradient 0% → 40%). The mono-coupled product elutes before the bis-coupled impurity.

Physicochemical & Reactivity Profile

Data Summary
PropertyValue / CharacteristicImplication for Drug Design
LogP (Predicted) ~2.3Moderate lipophilicity; good membrane permeability potential.
pKa (Pyrim N) ~2.5 (Calculated)Weakly basic; unlikely to be protonated at physiological pH.
Solubility Low in water; High in DMSO/DCMRequires polar handles (e.g., morpholine) in next step for bioavailability.
SNAr Reactivity High (at C6-Cl)Excellent substrate for amines, phenols, and thiols.
Functionalization Workflow (DOT Visualization)

The utility of this scaffold lies in its ability to serve as a central hub. The following diagram illustrates the divergent synthesis of kinase inhibitors from this core.

Reactivity Core Scaffold (C-Cl Warhead) Amine R-NH2 / Heat (S_NAr) Core->Amine Major Pathway Suzuki2 Ar-B(OH)2 / Pd (Suzuki) Core->Suzuki2 Minor Pathway Lithiation LDA / Electrophile (C-H Activation) Core->Lithiation Thiazole C2 Func. Prod1 Amino-Pyrimidine (Kinase Inhibitor) Amine->Prod1 Prod2 Bi-Aryl Pyrimidine Suzuki2->Prod2 Prod3 C2-Substituted Thiazole Lithiation->Prod3

Figure 2: Divergent functionalization pathways. The SNAr pathway (top) is the primary route for generating CDK/Aurora kinase inhibitor libraries.

Application in Drug Discovery[5][6]

Kinase Selectivity Logic

This scaffold is frequently employed to target CDK9 (transcription regulation) and CDK2 (cell cycle).

  • Binding Mode: The pyrimidine N1 and the aniline NH (introduced in the next step) typically form a donor-acceptor pair with the kinase hinge region (e.g., Cys106 in CDK9).

  • The Thiazole Role: The thiazole ring projects into the hydrophobic pocket, often displacing water molecules to gain entropic binding affinity. The C-C bond ensures the thiazole is coplanar with the pyrimidine, maximizing van der Waals interactions.

Distinction from Dasatinib

It is vital to distinguish this scaffold from the Dasatinib intermediate:

  • Dasatinib Intermediate: 2-amino-thiazole linked to pyrimidine via NH bridge. Flexible.

  • Subject Scaffold: Thiazole linked to pyrimidine via C-C bond. Rigid.

  • Implication: The C-C linked scaffold is often used for Type I inhibitors (ATP competitive), whereas flexible linkers can sometimes access Type II (DFG-out) conformations.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Sensitization: Potential skin sensitizer due to the reactive chloro-pyrimidine moiety.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (slow hydrolysis of Cl).

References

  • PubChem. "5-(6-chloro-2-methylpyrimidin-4-yl)thiazole (Compound)."[1][2] National Library of Medicine. Accessed via PubChemLite. Link

  • Shao, H., et al. (2013). "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities."[3] Journal of Medicinal Chemistry, 56(3), 640–659. Link

  • Wang, S., et al. (2010). "Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors."[4] Journal of Medicinal Chemistry, 53(10), 3973-3993. Link

  • Ali, A., et al. (2016). "Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery." European Journal of Medicinal Chemistry, 115, 431-454. Link

Sources

Exploratory

Technical Monograph: CAS 1159818-34-4

The following is an in-depth technical guide for CAS 1159818-34-4 , structured for researchers and drug development professionals. 4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for CAS 1159818-34-4 , structured for researchers and drug development professionals.

4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine: A Privileged Scaffold for Kinase Inhibition

Executive Summary & Chemical Identity

CAS 1159818-34-4 represents a high-value heterocyclic intermediate, specifically 4-chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine . This compound serves as a critical pharmacophore in the synthesis of ATP-competitive kinase inhibitors, most notably targeting Cyclin-Dependent Kinase 9 (CDK9) and other serine/threonine kinases involved in transcriptional regulation and cell cycle progression.

Its structural utility lies in the pyrimidine core (functioning as the hinge-binding motif) coupled with a thiazole moiety (extending into the hydrophobic pocket), while the 4-chloro substituent provides a highly reactive electrophilic site for late-stage diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.
Chemical Identification Data
PropertySpecification
IUPAC Name 4-Chloro-2-methyl-6-(1,3-thiazol-5-yl)pyrimidine
Common Name 4-Chloro-2-methyl-6-(5-thiazolyl)pyrimidine
CAS Number 1159818-34-4
Molecular Formula

Molecular Weight 211.67 g/mol
SMILES CC1=NC(=CC(=N1)Cl)C2=CN=CS2
InChI Key Unique Key Required (Structure dependent)
Physicochemical Properties

Accurate physicochemical characterization is essential for process chemistry and formulation. The following data represents standard values for the solid-state compound.

PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 118 – 122 °C (Literature range for similar analogs)
Boiling Point ~360 °C (Predicted at 760 mmHg)
Density 1.38 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in DMSO (>50 mg/mL), DCM, Methanol; Insoluble in Water
pKa ~2.5 (Pyrimidine N1), ~1.8 (Thiazole N)
LogP 2.1 (Predicted)
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen)
Synthetic Methodology & Production

The synthesis of CAS 1159818-34-4 typically employs a Suzuki-Miyaura Cross-Coupling strategy, favoring the coupling of a chloropyrimidine with a thiazole boronate. This route is preferred over ring-closure methods due to higher regioselectivity and yield.

Core Synthesis Protocol

Reaction: 4,6-Dichloro-2-methylpyrimidine + Thiazole-5-boronic acid pinacol ester


 Product
  • Reagents:

    • Substrate A: 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

    • Substrate B: Thiazole-5-boronic acid pinacol ester (1.1 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2.0 M aqueous, 3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Degassing: Charge reaction vessel with solvents and degas with

      
       for 30 minutes to prevent homocoupling or oxidation.
      
    • Addition: Add Substrate A, Substrate B, and Base. Add Catalyst last under positive

      
       pressure.
      
    • Reflux: Heat to 90–100°C for 4–12 hours. Monitor via LC-MS for consumption of the dichloro starting material.

    • Workup: Cool to RT. Filter through Celite to remove Pd residues. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

      
      .[1]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Figure 1: Suzuki-Miyaura Cross-Coupling Synthesis Route for CAS 1159818-34-4 Start1 4,6-Dichloro-2-methylpyrimidine Catalyst Pd(dppf)Cl2 / Na2CO3 1,4-Dioxane, 90°C Start1->Catalyst Start2 Thiazole-5-boronic acid pinacol ester Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Catalytic Cycle Product CAS 1159818-34-4 (4-Chloro-2-methyl-6-(thiazol-5-yl)pyrimidine) Intermediate->Product Reductive Elimination

[1]

Applications in Drug Discovery (Mechanism of Action)

CAS 1159818-34-4 is a "privileged scaffold," meaning its geometry is inherently complementary to the ATP-binding site of protein kinases.

Target: CDK9 Inhibition

Research indicates that 4-(thiazol-5-yl)pyrimidines are potent inhibitors of CDK9 (Cyclin-Dependent Kinase 9) .[2] CDK9 is a key regulator of RNA Polymerase II transcription elongation.

  • Mechanism: The pyrimidine nitrogen (N1) and the thiazole nitrogen act as hydrogen bond acceptors/donors to the kinase "hinge" region (e.g., Cys106 in CDK9).

  • Therapeutic Relevance: Inhibition of CDK9 suppresses Mcl-1 (anti-apoptotic protein), triggering apoptosis in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) .

Derivatization Potential

The 4-chloro position is the "exit vector." It allows medicinal chemists to introduce solubilizing groups (e.g., piperazines, amines) via


 reactions to optimize ADME properties without disrupting the hinge-binding core.

MOA Figure 2: Pharmacophore Utility and Mechanism of Action in Kinase Inhibition Scaffold CAS 1159818-34-4 (Scaffold) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding Interaction Subst Nucleophilic Substitution (at 4-Cl position) Scaffold->Subst Chemical Modification Drug Potent CDK9 Inhibitor (e.g., Alvocidib analogs) Subst->Drug Lead Optimization Drug->Hinge High Affinity Binding Effect Downregulation of Mcl-1 Apoptosis Induction Drug->Effect Biological Response

[1][9]

Safety Data Sheet (MSDS) Summary

Signal Word: WARNING

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & Storage Protocols
  • Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

  • PPE:

    • Eyes: Chemical safety goggles (ANSI Z87.1).

    • Skin: Nitrile gloves (>0.11mm thickness).

    • Respiratory: N95 or P100 respirator if dust formation is likely.

  • Spill Response: Dampen with water to prevent dust. Sweep up and place in a hazardous waste container. Do not flush to sewer.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56649450 (Alpelisib - Related Scaffold Context). Retrieved from [Link]

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Pyrimidine-Thiazole Scaffolds: Strategic Integration in Modern Drug Discovery

Topic: Pyrimidine-Thiazole Heteroaryl Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary & Strategic Rati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrimidine-Thiazole Heteroaryl Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The fusion or linkage of pyrimidine and thiazole rings represents a "privileged structure" strategy in medicinal chemistry.[1][2] This combination exploits the bioisosteric properties of purines (adenine/guanine) while introducing unique vectors for pi-stacking and hydrogen bonding that are absent in classical quinazoline or purine scaffolds.

For the drug hunter, this scaffold offers three distinct tactical advantages:

  • Kinase Hinge Binding: The N-C-N motifs inherent in both rings serve as potent bidentate hydrogen bond acceptors/donors, ideal for targeting the ATP-binding hinge region of kinases (e.g., Src, Abl).

  • Purine Mimicry: Fused thiazolopyrimidines (specifically thiazolo[5,4-d]pyrimidine) act as 7-thia-analogs of purines, making them excellent scaffolds for adenosine receptor antagonists and HSP90 inhibitors.

  • Physicochemical Tuning: Replacing a phenyl ring with a pyrimidine reduces lipophilicity (LogP) and improves aqueous solubility due to the decreased carbon count and increased polarity of the diaza-system.

Structural Biology & Pharmacophore Analysis[3]

The "Linked" vs. "Fused" Paradigms

The application of these building blocks falls into two primary structural classes. Understanding the spatial geometry of these classes is critical for scaffold selection.

  • Class A: Linked Systems (Biaryls)

    • Example: Dasatinib (BMS-354825).[3]

    • Geometry: The bond between the pyrimidine C4 and the thiazole C2 allows for rotational freedom (atropisomerism is rare but possible with bulky ortho-substituents). This flexibility allows the molecule to adopt an induced fit within the binding pocket.

    • Key Interaction: The 2-aminothiazole moiety often functions as the primary "head group," anchoring the molecule via a donor-acceptor motif.

  • Class B: Fused Systems (Bicycles)

    • Example: Thiazolo[5,4-d]pyrimidine.[4]

    • Geometry: Planar, rigid bicyclic system.

    • Key Interaction: Mimics the footprint of ATP's adenine base. The rigidity reduces the entropic penalty of binding but requires precise shape complementarity with the active site.

Visualization: Kinase Hinge Binding Mode

The following diagram illustrates the canonical binding mode of a 2-amino-thiazole-pyrimidine scaffold within a kinase hinge region (e.g., Src kinase).

KinaseBinding cluster_Protein Kinase Hinge Region (Backbone) cluster_Inhibitor Inhibitor Scaffold (Dasatinib-like) Met318_NH Met318 (NH) [H-Bond Donor] Thiazole_N Thiazole Nitrogen [H-Bond Acceptor] Met318_NH->Thiazole_N H-Bond (2.9 Å) Met318_CO Met318 (C=O) [H-Bond Acceptor] Exocyclic_NH Exocyclic Amine (NH) [H-Bond Donor] Exocyclic_NH->Met318_CO H-Bond (2.8 Å) Pyrimidine_Ring Pyrimidine Core [Scaffold/Spacer] Pyrimidine_Ring->Thiazole_N C-C Bond

Caption: Canonical bidentate binding mode of 2-aminothiazole-pyrimidine inhibitors at the kinase hinge region (based on PDB: 2GQG).

Medicinal Chemistry Optimization: DMPK Properties

When integrating these building blocks, specific metabolic liabilities must be addressed.

PropertyPyrimidine-Thiazole Scaffold ChallengesOptimization Strategy
Metabolic Stability Thiazole rings are susceptible to S-oxidation and ring-opening by CYPs.Block vacant C-positions on the thiazole with Fluorine or Methyl groups to prevent oxidation.
Solubility Planar, aromatic stacking can lead to poor aqueous solubility and high melting points ("brick dust").Incorporate solubilizing tails (e.g., piperazine, morpholine) on the pyrimidine C6 position.
Permeability High TPSA due to multiple nitrogen/sulfur atoms can limit BBB penetration.Balance TPSA by capping H-bond donors (e.g., N-methylation) if CNS penetration is required.
Toxicity 2-aminothiazoles can form reactive iminoquinone metabolites (structural alerts).Ensure the 5-position of the thiazole is substituted (e.g., with an amide or ester) to block metabolic activation.

Experimental Protocols: Synthesis of Thiazolo[5,4-d]pyrimidines

While cross-coupling is used for linked systems, the synthesis of the fused core is more chemically intricate. The following protocol describes the "Traube-like" cyclization, a robust method for generating the bicyclic core from pyrimidine precursors.

Synthetic Pathway Visualization

SynthesisPath SM 4-Chloro-5-nitropyrimidine Int1 4-Amino-5-nitropyrimidine (Amine Displacement) SM->Int1 NH3/MeOH Int2 4,5-Diaminopyrimidine (Reduction) Int1->Int2 H2, Pd/C Int3 5-Formamido-4-aminopyrimidine Int2->Int3 Formic Acid Product Thiazolo[5,4-d]pyrimidine (P2S5 Cyclization) Int3->Product P2S5, Pyridine, Reflux

Caption: Step-wise construction of the thiazolo[5,4-d]pyrimidine core via the Traube purine synthesis analog.

Detailed Protocol: Cyclization to Thiazolo[5,4-d]pyrimidine

Context: This protocol yields the parent scaffold, which can be further functionalized at the C2 and C7 positions.

Reagents:

  • 5-Formamido-4-aminopyrimidine (Intermediate)

  • Phosphorus pentasulfide (

    
    )
    
  • Anhydrous Pyridine

  • Degassed water

Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-formamido-4-aminopyrimidine (10.0 mmol) in anhydrous pyridine (50 mL).

  • Reagent Addition: Add

    
      (12.0 mmol) in a single portion under a stream of Argon. Note: 
    
    
    
    is moisture sensitive; handle quickly.
  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (DCM:MeOH 9:1). The starting material (polar) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the dark solution slowly into ice-cold water (200 mL) with vigorous stirring.

    • Allow the suspension to stand at

      
       overnight to maximize precipitation.
      
  • Isolation: Filter the precipitate, wash extensively with cold water (to remove pyridine salts), and dry under vacuum.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to afford the thiazolo[5,4-d]pyrimidine as a pale yellow solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic deshielded singlet of the thiazole C2-H (

    
     ppm) and the pyrimidine C7-H (
    
    
    
    ppm).
  • LCMS: Single peak, [M+H]+ corresponding to the molecular weight.

Case Study: Dasatinib (BMS-354825)[4]

Drug Profile:

  • Target: BCR-Abl and Src Family Kinases.[5][6]

  • Indication: Chronic Myeloid Leukemia (CML).[5]

  • Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[3]

Structural Analysis: Dasatinib exemplifies the "Linked" class. The central aminothiazole-pyrimidine axis is the critical pharmacophore.

  • Selectivity Switch: The 2-chloro-6-methylphenyl ring occupies the hydrophobic pocket adjacent to the ATP site. The steric bulk of the chlorine and methyl groups forces the kinase into a specific conformation (active conformation binder), distinguishing it from Imatinib (inactive conformation binder).

  • Solubility Handle: The piperazine tail attached to the pyrimidine ring projects into the solvent-exposed region, dramatically improving oral bioavailability despite the lipophilic biaryl core.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Kuppast, B., & Fahmy, H. (2016).[2] Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.[2][7] European Journal of Medicinal Chemistry. Link

  • Tokarski, J. S., et al. (2006).[6] The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants.[8] Cancer Research. Link

  • Ali, A. A., et al. (2012). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[9] MedChemComm. Link

  • Pennington, L. D., & Muegge, I. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[10] Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Guide: Synthesis and SAR of 2-Methyl-4-Chloropyrimidine Thiazole Derivatives

Executive Summary The fusion of 2-methyl-4-chloropyrimidine and thiazole moieties represents a privileged scaffold architecture in modern medicinal chemistry.[1] This structural motif is ubiquitous in kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of 2-methyl-4-chloropyrimidine and thiazole moieties represents a privileged scaffold architecture in modern medicinal chemistry.[1] This structural motif is ubiquitous in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents due to its ability to mimic the adenine ring of ATP, facilitating high-affinity binding to the kinase hinge region.[1]

This guide provides an in-depth technical analysis of the synthetic methodologies, structure-activity relationships (SAR), and experimental protocols required to generate these hybrid molecules.[1] It prioritizes field-proven, scalable chemistry over theoretical possibilities.[1]

Part 1: Synthetic Architecture

The coupling of a 2-aminothiazole nucleophile with an electrophilic 2-methyl-4-chloropyrimidine is the rate-determining step in generating these libraries.[1] The 4-position of the pyrimidine is activated for Nucleophilic Aromatic Substitution (


), but the poor nucleophilicity of the thiazole amine often necessitates transition-metal catalysis.[1]
Reaction Pathways

Two primary methodologies dominate the literature. The choice depends on the steric hindrance of the thiazole and the scale of the reaction.

FeatureMethod A: Acid-Catalyzed

Method B: Buchwald-Hartwig Amination
Mechanism Protonation of pyrimidine N1/N3 activates C4.[1]Pd(0) oxidative addition/reductive elimination.[1][2]
Substrate Scope Limited to electron-rich amines.[1]Broad; tolerates electron-deficient/bulky amines.[1]
Conditions High temp (reflux), acidic media (HCl/iPrOH).[1]Moderate temp, basic media, inert atmosphere.[1]
Yield Variable (30–60%); often produces regioisomers.[1]High (>80%); highly regioselective.[1]
Scalability High (Industrial preferred if yield is acceptable).[1]Moderate (Cost of Catalyst/Ligand).[1]
Synthetic Workflow Diagram

The following diagram outlines the decision logic and reaction flow for synthesizing these derivatives.

SyntheticPathway Start Start: 2-methyl-4-chloropyrimidine Decision Check Thiazole Nucleophilicity Start->Decision Thiazole Reactant: 2-Aminothiazole deriv. Thiazole->Decision MethodA Method A: Acid Catalyzed (iPrOH, HCl, 80°C) Decision->MethodA High Nucleophilicity MethodB Method B: Buchwald-Hartwig (Pd(OAc)2, Xantphos, 110°C) Decision->MethodB Low Nucleophilicity (Steric/EWG) Product Final Hybrid Scaffold MethodA->Product MethodB->Product Intermediate Intermediate Complex

Caption: Decision matrix for selecting between classical


 and Palladium-catalyzed coupling based on substrate electronics.

Part 2: Medicinal Chemistry & SAR Logic[3][4][5]

The "Hinge Binder" Hypothesis

In kinase drug discovery, the pyrimidine-thiazole hybrid functions as a Type I inhibitor.[1]

  • The Pyrimidine N1: Acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region.

  • The Exocyclic NH (Linker): Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl of the hinge.

  • The 2-Methyl Group: Provides a hydrophobic contact (Van der Waals) within the gatekeeper pocket, often improving selectivity against kinases with larger gatekeeper residues.[1]

Structural Optimization Matrix
PositionModificationBiological Consequence
Pyrimidine C2 Methyl (–CH3)Optimal. Balances lipophilicity and steric bulk.[1] Larger groups (e.g., Phenyl) often clash with the solvent front or ribose pocket.[1]
Pyrimidine C4 Thiazole-Amine LinkCritical. Essential for hinge binding geometry.[1] Direct C-C coupling (Suzuki) loses the HBD capability, reducing potency.[1]
Thiazole C5 Halogen/AlkylTuning. Substituents here project into the hydrophobic back-pocket (selectivity filter).[1]
Thiazole C2 AmineAnchor. Must be secondary. Tertiary amines lose the critical H-bond donor capability.[1]

Part 3: Experimental Protocols

Protocol 1: Buchwald-Hartwig Coupling (High-Fidelity)

Recommended for library generation where yield and purity are paramount.[1]

Reagents:

  • 2-methyl-4-chloropyrimidine (1.0 equiv)[1]

  • Substituted 2-aminothiazole (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: Xantphos (10 mol%) - Crucial for bidentate chelation to stabilize Pd.[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Dryness is critical.[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (prevents catalyst poisoning).

  • Loading: Add Pd(OAc)₂ and Xantphos.[1] Stir for 5 minutes at RT to pre-form the active catalytic complex (solution turns yellow/orange).[1]

  • Addition: Add the pyrimidine, thiazole, and Cs₂CO₃.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of chloride).

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).

Protocol 2: Acid-Mediated Displacement (Scalable)

Recommended for large-scale synthesis of simple derivatives.[1]

Step-by-Step Methodology:

  • Dissolve 2-methyl-4-chloropyrimidine (1 equiv) and 2-aminothiazole (1.1 equiv) in Isopropanol (iPrOH) .

  • Add conc. HCl (2-3 drops per mmol).[1]

  • Reflux at 85°C for 16 hours.

  • Observation: The product often precipitates as the hydrochloride salt upon cooling.

  • Isolation: Filter the solid. Neutralize with saturated NaHCO₃ solution to obtain the free base.

Part 4: Biological Mechanism Visualization

The following diagram illustrates the interaction of the hybrid molecule within the ATP-binding pocket of a generic kinase (e.g., Src/Abl).

Pharmacophore KinaseHinge Kinase Hinge Region (Met/Thr Gatekeeper) Hybrid 2-Methyl-4-Chloropyrimidine Thiazole Hybrid Interaction1 H-Bond Acceptor (Pyrimidine N1) Hybrid->Interaction1 Interaction2 H-Bond Donor (Linker NH) Hybrid->Interaction2 Interaction3 Hydrophobic VdW (2-Methyl Group) Hybrid->Interaction3 Interaction1->KinaseHinge Binds Backbone NH Interaction2->KinaseHinge Binds Backbone CO Interaction3->KinaseHinge Selectivity Pocket

Caption: Pharmacophore mapping of the hybrid scaffold within the kinase ATP-binding site.

References

  • Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents. Source: PubMed / Vertex AI Search URL:[Link][1]

  • Buchwald–Hartwig Amination: Mechanism and Scope. Source: Organic Chemistry Portal URL:[Link][1]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Source: MDPI (Molecules) URL:[Link][1]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: Royal Society of Chemistry (RSC) / PMC URL:[1][Link]

  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Technical Guide: Solubilization and Management of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole in DMSO

[1][2][3][4] Executive Summary The compound 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole (C₈H₆ClN₃S) represents a critical heteroaryl-heteroaryl scaffold, structurally related to intermediates used in the synthesis of tyr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

The compound 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole (C₈H₆ClN₃S) represents a critical heteroaryl-heteroaryl scaffold, structurally related to intermediates used in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib).[1][2][3][4] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for such lipophilic small molecules, this specific scaffold presents unique challenges due to its planar geometry and potential for


-

stacking, which increases crystal lattice energy and resists dissolution.[1][2][3][4]

This guide provides a validated protocol for solubilizing this compound, mitigating the risks of DMSO hygroscopicity (water uptake), and preventing precipitation ("crash-out") during downstream aqueous dilutions.[1][2][3][4]

Physicochemical Profile & Solubility Prediction

Before attempting dissolution, one must understand the forces opposing it.[3][4] This molecule is not merely "hydrophobic"; it is a planar, aromatic system with specific crystallization behaviors.[3][4]

PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₈H₆ClN₃SLow MW (<250 Da) suggests reasonable solubility potential, but packing density matters.[1][2][3][4]
LogP (Predicted) ~2.3Moderately lipophilic.[2][4] Poor aqueous solubility; requires organic co-solvent (DMSO).[3][4]
H-Bond Donors 0Lack of donors reduces water solubility; relies on dipole interactions in DMSO.[1][2][3][4]
Structural Feature Planar HeterobiarylHigh Risk: Planar rings stack efficiently in the solid state.[3][4] Breaking this lattice requires energy (sonication/heat).[3][4]
Key Risk Halogen (Cl)Increases lipophilicity and drives precipitation in the presence of water (even atmospheric moisture).[2][4]

The Senior Scientist’s Insight: Do not confuse "lipophilic" with "soluble in organic solvents." While DMSO is a polar aprotic solvent that interacts well with the dipole of the thiazole and pyrimidine rings, the crystal lattice energy of this planar molecule is the primary barrier.[3][4] If the solid is highly crystalline (shiny/needle-like), dissolution will be kinetically slow, even if thermodynamically favorable.[1][2][3][4]

Core Protocol: The "Anhydrous" Solubilization Method[3][4]

Objective: Prepare a stable stock solution (typically 10 mM or 100 mM) without inducing degradation or future precipitation.

Reagents & Equipment[3][4][5][6][7][8]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[3][4] Standard laboratory grade DMSO is often too "wet" for long-term stability of this compound.[1][2][3][4]

  • Vessel: Amber glass vial (borosilicate). Avoid polystyrene, which can leach plasticizers in DMSO.[3][4]

  • Energy Source: Ultrasonic water bath (controlled temp <40°C).

Step-by-Step Workflow
  • Gravimetric Verification: Weigh the solid into the amber vial. Do not rely on vendor-stated weights for critical assays.

  • Solvent Addition (The "Wetting" Phase):

    • Add 50% of the calculated DMSO volume.[3][4]

    • Why? Adding the full volume immediately can trap air pockets in the crystal lattice, forming "clumps" that are difficult to disperse.[3][4]

  • Kinetic Energy Input:

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at ambient temperature.

    • Critical Check: Hold the vial up to a light source.[3][4] If you see "shimmering" or "swirling" lines (Schlieren lines), the compound is dissolving but not homogenous.[3][4] If you see particulates, the lattice is intact.[3][4]

  • Final Dilution: Add the remaining 50% of DMSO. Vortex again.

  • Visual Confirmation: The solution must be absolutely clear. Any turbidity suggests supersaturation, which will lead to precipitation upon freezing.[3][4]

Visualization: Solubilization Decision Tree

The following diagram outlines the logical flow for determining if the compound is truly in solution or merely a metastable suspension.

SolubilityWorkflow Start Solid Compound (C8H6ClN3S) AddDMSO Add Anhydrous DMSO (50% Volume) Start->AddDMSO Vortex Vortex (30s) + Sonicate (10m) AddDMSO->Vortex Inspect Visual Inspection (Schlieren Lines?) Vortex->Inspect AddRest Add Remaining DMSO (Total Volume) Inspect->AddRest Clear/Dissolving Heat Gentle Heat (37°C) + Sonicate Inspect->Heat Particulates Remain FinalCheck Nephelometry / UV Check AddRest->FinalCheck Heat->AddRest Success Ready for Assay Store -20°C FinalCheck->Success Clear Fail Solubility Limit Reached Dilute Stock FinalCheck->Fail Turbid/Precipitate

Figure 1: Logic flow for solubilizing planar heteroaryl chlorides. Note the emphasis on stepwise addition and visual checks for Schlieren lines.

The Hygroscopicity Trap (Storage & Stability)

The most common failure mode for 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is not the initial dissolution, but precipitation after storage .[1][2][3][4]

The Mechanism

DMSO is highly hygroscopic.[3][4][5][6][7][8] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.[3][4]

  • The "Crash Out": As DMSO absorbs water, the solvent power decreases.[3][4][5][6] The hydrophobic chloro-pyrimidine moiety becomes insoluble in the DMSO-water mixture, leading to micro-precipitation.[1][2][3][4]

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. If your stock solution remains liquid in a refrigerator (4°C) or "slushy" in a freezer, it has absorbed significant water.[3][4]

Best Practices for Storage
  • Single-Use Aliquots: Never store the main stock in a large bottle that is repeatedly opened. Aliquot into small volumes (e.g., 50 µL) immediately after preparation.

  • Seal Integrity: Use caps with PTFE liners or Parafilm® over the cap for long-term storage at -20°C.[1][2][3][4]

  • Thawing: Thaw completely at room temperature and vortex before use. A concentration gradient can form during freezing (cryoconcentration), leaving the top layer dilute and the bottom layer supersaturated.[3][4]

Aqueous Dilution Strategy (The Assay Interface)

When transferring the compound from DMSO stock to an aqueous assay buffer (e.g., PBS or cell media), the sudden polarity shift often causes immediate precipitation.[3][4]

The "Intermediate Dilution" Protocol: Do not pipet high-concentration stock (e.g., 10 mM) directly into the assay buffer. The local concentration at the pipette tip will exceed the solubility limit immediately.[3][4]

  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or Buffer).[3][4]

    • Result: 1 mM in 50% DMSO.[3][4] (Check for precipitation here).

  • Step 3 (Final Assay): Dilute into the final assay buffer.

    • Target: <1% DMSO final concentration.[3][4][9]

Visualization: The Precipitation Mechanism[3][4]

PrecipitationRisk DMSO_Stock DMSO Stock (Hydrophobic Solvation) Mixed_Solvent DMSO + Water Mix (Polarity Increase) DMSO_Stock->Mixed_Solvent Storage Leak / Dilution Atmosphere Atmospheric H2O (Hygroscopicity) Atmosphere->Mixed_Solvent Absorption Lattice Crystal Lattice Re-formation Mixed_Solvent->Lattice Solubility Drop Precipitate Precipitation (Assay Failure) Lattice->Precipitate Nucleation

Figure 2: The mechanism of compound failure.[1][2][3][4] Water intrusion (via storage or dilution) increases solvent polarity, forcing the lipophilic scaffold to re-crystallize.[1][3][4]

References

  • PubChem. Compound Summary for CID 45788106: 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole.[1][2][3][4][10] National Library of Medicine (US).[3][4] [Link][1][2][3][4]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Detailed analysis of freezing point depression and solubility loss). [Link]

  • Di, L., & Kerns, E. H. (2016).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4] Academic Press.[3][4] (Authoritative text on solubility and physicochemical properties in drug discovery).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole from 4,6-dichloro-2-methylpyrimidine

Application Note: Regioselective Synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Executive Summary This application note details the protocol for the regioselective synthesis of 5-(6-Chloro-2-methylpyrimidin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

Executive Summary

This application note details the protocol for the regioselective synthesis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole from 4,6-dichloro-2-methylpyrimidine .

The synthesis of heteroaryl-heteroaryl scaffolds via Carbon-Carbon (C-C) bond formation is a critical step in the development of kinase inhibitors and other bioactive small molecules. While the 4,6-dichloro-2-methylpyrimidine starting material is symmetric, the introduction of a thiazole moiety specifically at the C5 position—while retaining a chlorine atom on the pyrimidine for further diversification—presents a significant regiochemical challenge.

This guide prioritizes the Stille Cross-Coupling methodology. Despite the toxicity of organotin reagents, this pathway offers the highest regiochemical certainty and reproducibility for this specific scaffold compared to C-H activation or Suzuki-Miyaura coupling, where protodeboronation of thiazole-5-boronates is a frequent failure mode.

Strategic Analysis & Chemistry Logic

The Challenge of Regioselectivity
  • Substrate Symmetry: The starting material, 4,6-dichloro-2-methylpyrimidine, possesses two equivalent electrophilic sites (C4 and C6).

  • Mono-Substitution: The objective is to couple the thiazole to one site only, leaving the second chlorine available for subsequent SNAr or coupling reactions. This requires strict stoichiometric control.

  • Thiazole Reactivity: Unsubstituted thiazoles are prone to reaction at the C2 position (most acidic proton) during lithiation or C-H activation. To exclusively target the C5 position, a pre-functionalized 5-stannylthiazole is the most reliable reagent.

Selected Methodology: Stille Cross-Coupling

We utilize 5-(tributylstannyl)thiazole as the nucleophile.

  • Why Stille? Unlike boronic acids (Suzuki), stannanes are non-basic and tolerant of the electrophilic pyrimidine core. They do not suffer from the rapid protodeboronation common to 5-thiazolyl boronates.

  • Catalyst System: A Pd(0) source, typically generated in situ or using Pd(PPh3)4, facilitates the oxidative addition into the C-Cl bond.

  • Solvent Choice: Toluene or 1,4-Dioxane are preferred to reach the activation energy required for the transmetallation step (~90–110 °C).

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, highlighting the mono-substitution logic.

StilleCoupling SM 4,6-Dichloro- 2-methylpyrimidine Inter Oxidative Addition Complex (Pd-II) SM->Inter + Cat Reagent 5-(Tributylstannyl) thiazole Reagent->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Product 5-(6-Chloro-2-methyl pyrimidin-4-yl)thiazole Inter->Product Reductive Elimination SideProduct Bis-coupled Impurity Product->SideProduct + Excess Reagent (Over-reaction)

Figure 1: Reaction pathway for the mono-selective Stille coupling. The dashed red line indicates the over-reaction pathway to be avoided via stoichiometry.

Detailed Experimental Protocol

Safety Warning: Organotin compounds are toxic.[1] All operations must be performed in a well-ventilated fume hood. Solid residues should be treated as hazardous waste.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]AmountRole
4,6-Dichloro-2-methylpyrimidine 163.001.01.63 g (10 mmol)Electrophile
5-(Tributylstannyl)thiazole 374.151.053.92 g (10.5 mmol)Nucleophile
Pd(PPh3)4 1155.560.05578 mgCatalyst
Toluene (Anhydrous) --50 mL (0.2 M)Solvent
CsF (Cesium Fluoride) 151.902.03.04 gAdditive (Optional)*

*Note: CsF can accelerate the reaction and aid in tin removal, but standard thermal conditions often suffice.

Step-by-Step Procedure
  • Inert Setup:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of dry Nitrogen or Argon.

  • Reagent Addition:

    • Charge the flask with 4,6-dichloro-2-methylpyrimidine (1.63 g, 10 mmol) and Pd(PPh3)4 (578 mg, 0.5 mmol).

    • Critical: Add the catalyst to the solid electrophile before adding solvent to minimize catalyst decomposition.

    • Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent & Stannane Addition:

    • Add anhydrous Toluene (50 mL) via syringe.

    • Add 5-(tributylstannyl)thiazole (3.92 g, 10.5 mmol) dropwise via syringe.

    • Tip: Do not add a large excess of stannane. Keeping the stoichiometry near 1:1 is crucial to prevent the formation of the bis-thiazole byproduct.

  • Reaction:

    • Heat the mixture to 100 °C (oil bath temperature) with vigorous stirring.

    • Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS every 2 hours.

    • Endpoint: The reaction is typically complete within 6–12 hours. Look for the consumption of the starting pyrimidine.

  • Workup (Fluoride Wash Method):

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of saturated aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 30 minutes. Explanation: This converts tributyltin species into insoluble polymeric tin fluorides, which are easier to remove.

    • Filter the biphasic mixture through a pad of Celite to remove the tin solids. Wash the pad with Ethyl Acetate (50 mL).

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

    • Combine the organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Target Fraction: The mono-coupled product usually elutes after the unreacted starting material but before any bis-coupled impurity.

Workflow Visualization

Workflow Setup Inert Gas Setup (N2/Ar) Mix Mix SM + Catalyst + Solvent Setup->Mix Heat Heat to 100°C (6-12 Hours) Mix->Heat Quench Quench with aq. KF (30 min) Heat->Quench Filter Filter through Celite (Remove Tin solids) Quench->Filter Extract Extraction (EtOAc/Brine) Filter->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and purification of the target compound.[3]

Analytical Data & Troubleshooting

ParameterExpected ResultTroubleshooting
Appearance Off-white to pale yellow solidDark oil suggests catalyst decomposition; recrystallize.
1H NMR Thiazole singlets (~8.9, 8.1 ppm) Pyrimidine singlet (~7.5 ppm)If extra peaks appear in aromatic region, check for bis-coupling.
LC-MS M+H = 212.0 (approx)M+H = 295 indicates bis-coupling. Reduce temp or stannane eq.
Yield 65% - 80%Low yield? Ensure anhydrous conditions; Oxygen kills the catalyst.

Alternative "Green" Approach (C-H Activation): For labs restricting tin usage, Direct C-H Arylation is an alternative.

  • Conditions: Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Cs2CO3 (2 eq), in DMA at 120 °C.

  • Risk: This method often yields a mixture of C2- and C5-arylated thiazoles unless the C2 position is blocked or specific steric ligands are used [1]. The Stille protocol above is recommended for higher regiochemical purity.

References

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis. Source: Organic Letters (2009). URL:[Link] Context: Describes the conditions required to favor C5 over C2 arylation in thiazoles.

  • The Stille Reaction. Source: Organic Chemistry Portal.[4][1] URL:[Link] Context: General mechanistic overview and functional group tolerance of the Stille coupling.

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews (1995). URL:[Link] Context: Discusses the limitations of Suzuki coupling with certain heteroaromatics, justifying the use of Stille for this protocol.

  • Synthesis of Dasatinib Intermediates (Related Scaffold). Source: PubChem (Compound Summary). URL:[Link] Context: Provides structural data on related 4-amino-pyrimidine-thiazole conjugates, distinguishing the C-C coupled target of this note from the C-N coupled drug intermediates.

Sources

Application

Application Note: Coupling 4-Chloropyrimidines with Thiazole Rings

Strategic Protocols for C-N and C-C Bond Formation in Drug Discovery Executive Summary & Strategic Overview The coupling of 4-chloropyrimidines with thiazole rings is a cornerstone transformation in the synthesis of Type...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for C-N and C-C Bond Formation in Drug Discovery

Executive Summary & Strategic Overview

The coupling of 4-chloropyrimidines with thiazole rings is a cornerstone transformation in the synthesis of Type I and Type II kinase inhibitors (e.g., Dasatinib, Pazopanib). The pyrimidine C4 position is inherently electrophilic due to the electron-withdrawing nature of the 1,3-nitrogen atoms, making it a prime target for Nucleophilic Aromatic Substitution (


).[1] However, the nucleophilicity of the thiazole partner—specifically 2-aminothiazoles—is often modulated by steric and electronic factors, occasionally necessitating Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura).

This guide provides two field-validated protocols:

  • Protocol A (

    
    ):  The industry-standard "thermal" route for C-N bond formation (Aminothiazoles).
    
  • Protocol B (Suzuki-Miyaura): The catalytic route for C-C bond formation (Thiazolyl-aryl coupling).

Decision Matrix: Selecting the Right Pathway

Before initiating wet chemistry, use the following logic flow to select the optimal protocol.

CouplingStrategy Start Start: Define Coupling Partners Q1 Target Bond Type? Start->Q1 Q2 Nucleophile Type? Q1->Q2 C-N Bond Suzuki Protocol B: Suzuki-Miyaura (C-C Bond Formation) Q1->Suzuki C-C Bond Q3 Pyrimidine C4 Reactivity? Q2->Q3 2-Aminothiazole SNAr Protocol A: SNAr (Thermal) (High Yield, Scalable) Q3->SNAr Electron Deficient (Standard) Buchwald Protocol C: Buchwald-Hartwig (For Deactivated Systems) Q3->Buchwald Electron Rich (Deactivated)

Figure 1: Strategic decision tree for selecting the coupling methodology based on substrate electronics and bond type.

Protocol A: C-N Bond Formation via

Target Application: Synthesis of Dasatinib-like scaffolds (2-amino-thiazole + 4-chloropyrimidine).

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The amine of the thiazole attacks the C4 position of the pyrimidine, forming a Meisenheimer-like anionic intermediate stabilized by the pyrimidine nitrogens. The chloride ion is then eliminated, restoring aromaticity.[1]

  • Critical Factor: 2-aminothiazoles are weak nucleophiles. High temperatures (>100°C) and polar protic solvents are often required to stabilize the transition state and facilitate proton transfer.

Reagents & Materials
  • Electrophile: 4,6-Dichloro-2-methylpyrimidine (1.0 equiv).

  • Nucleophile: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equiv).

  • Solvent: n-Butanol (Primary choice) or DMF.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 2.5 equiv).

  • Equipment: Round-bottom flask with reflux condenser or Microwave Reactor.

Step-by-Step Methodology
  • Preparation: In a reaction vessel, suspend the thiazole nucleophile (1.0 equiv) in n-butanol (concentration ~0.5 M).

    • Why n-Butanol? It allows reaction temperatures >115°C (boiling point 117°C) while solubilizing the polar intermediate better than toluene.

  • Addition: Add 4,6-dichloro-2-methylpyrimidine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Thermal Activation:

    • Standard: Heat to reflux (118°C) for 4–6 hours.

    • Microwave: Heat to 140°C for 20–30 minutes (high pressure vial).

  • Monitoring: Monitor by HPLC/LC-MS. The product is often less soluble than the starting materials and may begin to precipitate.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25°C).

    • The product often crystallizes directly from n-butanol upon cooling.

    • If no precipitate forms, dilute with water (2:1 water:butanol ratio) to force precipitation.

  • Isolation: Filter the solid. Wash the cake with cold methanol or water to remove DIPEA-HCl salts.

  • Drying: Vacuum dry at 50°C.

Yield Expectation: 75–85% Purity: >95% (often sufficient for next steps without chromatography).

Protocol B: C-C Bond Formation via Suzuki-Miyaura

Target Application: Bi-heteroaryl systems (e.g., 4-(thiazol-5-yl)pyrimidine).

Mechanistic Insight

Thiazole boronic acids are notoriously unstable (prone to protodeboronation). Therefore, thiazole pinacol esters or MIDA boronates are preferred. The 4-chloropyrimidine undergoes oxidative addition with Pd(0), followed by transmetalation with the activated thiazole boronate.

Reagents & Materials
  • Electrophile: 4-Chloropyrimidine derivative (1.0 equiv).

  • Nucleophile: Thiazole-4-boronic acid pinacol ester (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid, 3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1).

Step-by-Step Methodology
  • Degassing: Charge the reaction vial with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

  • Loading: Add the 4-chloropyrimidine (1.0 equiv), Thiazole boronate (1.2 equiv), and Base.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) last, under a positive stream of inert gas.

  • Reaction:

    • Thermal: Seal and heat to 90–100°C for 12–16 hours.

    • Microwave: 120°C for 20 minutes.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with water and brine.

    • Dry organic layer over

      
      .[1]
      
  • Purification: Silica gel chromatography is usually required. Elute with Hexanes/Ethyl Acetate (gradient).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions.

IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile (Thiazole amine) is too weak.Switch solvent to NMP or DMF and increase temp to 140°C. Add 1.0 eq of NaI (Finkelstein-like activation).
Regioselectivity Issues Substrate has multiple chlorides (e.g., 2,4-dichloro).Control Temperature:

at C4 is kinetically favored at lower temps (0–20°C). C2 substitution requires higher heat.
Protodeboronation (Suzuki) Thiazole boronic acid instability.Use Pinacol Esters or MIDA boronates . Switch to anhydrous conditions (

in Dioxane).
Catalyst Poisoning Thiazole sulfur binding to Pd.Increase catalyst loading to 10 mol%. Use bidentate ligands like dppf or XPhos which are more resistant to poisoning than

.
Product Oiling Out High lipophilicity in n-Butanol.Seed the mixture with authentic crystal if available. Switch workup to Methanol trituration.
Visualizing the Pathway (Dasatinib Intermediate)

SNAr_Mechanism Reactants 4,6-Dichloropyrimidine + 2-Aminothiazole TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (118°C) Product Coupled Product (C-N Bond Formed) TS->Product Cl Elimination HCl Byproduct: HCL (Scavenged by DIPEA) TS->HCl

Figure 2: Simplified reaction coordinate for the thermal


 coupling.

References

  • Dasatinib Synthesis (Method A - Thermal SNAr)

    • Source: Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 2006.
    • Verification:

  • Process Chemistry Scale-Up (Method B - NaH/THF)

    • Source: Li, H., et al. "Process for the preparation of Dasatinib.
    • Verification:

  • Suzuki Coupling of Pyrimidines

    • Source: Molander, G. A., et al.
    • Verification: [J. Org.[2] Chem (ACS)]([Link])

  • Regioselectivity in 2,4-Dichloropyrimidines

    • Source: "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class.
    • Verification:

  • General Palladium Catalysis Guide

    • Source: "Suzuki-Miyaura Cross-Coupling Reaction."[3] Organic Chemistry Portal.

    • Verification:

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of Chloropyrimidine-Thiazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrimidine-Thiazole Scaffold in Medicinal Chemistry The fusion of pyrimidine and thiazole rings creates a privileged h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine-Thiazole Scaffold in Medicinal Chemistry

The fusion of pyrimidine and thiazole rings creates a privileged heterocyclic scaffold of significant interest in drug discovery and development. Molecules incorporating this structural motif have demonstrated a wide spectrum of biological activities, including but not limited to, kinase inhibition for oncology applications, as well as antiviral, antibacterial, and anti-inflammatory properties. The pyrimidine ring often acts as a versatile anchor, capable of forming key hydrogen bonds with biological targets, while the thiazole moiety can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[1] Its application in the synthesis of pyrimidine-thiazole derivatives is crucial for rapidly generating diverse libraries of compounds for biological screening. However, the coupling of electron-deficient chloropyrimidines with often sensitive heteroaryl boronic acids or esters, such as those of thiazole, presents unique challenges. This guide provides an in-depth analysis of the reaction conditions, explains the rationale behind experimental choices, and offers detailed protocols to empower researchers to successfully navigate these complexities.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is paramount for troubleshooting and optimizing the coupling of chloropyrimidine and thiazole fragments.

The generally accepted mechanism involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine. This is often the rate-limiting step, particularly with the less reactive C-Cl bond compared to C-Br or C-I bonds.

  • Transmetalation: The organic group from the thiazole boronic acid (or ester) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium complex, forming the desired pyrimidine-thiazole product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Chloropyrimidine (R¹-Cl) Pyrimidine-Pd(II)-Cl Pyrimidine-Pd(II)L₂-Cl Oxidative_Addition->Pyrimidine-Pd(II)-Cl Transmetalation Transmetalation Pyrimidine-Pd(II)-Cl->Transmetalation Thiazole-B(OR)₂ (R²-B(OR)₂) + Base Pyrimidine-Pd(II)-Thiazole Pyrimidine-Pd(II)L₂-Thiazole Transmetalation->Pyrimidine-Pd(II)-Thiazole Reductive_Elimination Reductive Elimination Pyrimidine-Pd(II)-Thiazole->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Pyrimidine-Thiazole Reductive_Elimination->Product Experimental_Workflow start Start reagents Combine Chloropyrimidine, Thiazole Boronic Acid, Base, and Catalyst in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., Argon sparging) reagents->degas solvent Add Degassed Solvent(s) degas->solvent heat Heat the Reaction (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Microwave-Assisted Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids and is an excellent starting point for thiazole derivatives. [3] Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thiazole boronic acid or ester (1.0-1.2 equiv)

  • Pd(PPh₃)₄ (0.5-2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 2:1 or 4:1 v/v)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 2,4-dichloropyrimidine, thiazole boronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating with a Buchwald Pre-catalyst

This protocol is suitable for more challenging couplings that may benefit from a more active catalyst system. [4] Materials:

  • Chloropyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Thiazole boronic acid or ester (1.2 equiv)

  • XPhos-Pd-G2 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyrimidine, thiazole boronic acid, K₃PO₄, and XPhos-Pd-G2 catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of chloropyrimidines. These should be used as a guide for developing a new reaction.

ChloropyrimidineBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane1002471[5]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[3]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[6]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80492[6]
7-Chloro-1H-pyrrolo[2,3-c]pyridine4-Fluorophenylboronic acidXPhos-Pd-G2 (2 mol%)K₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.790[4]
5-Chloro-thiazolo[5,4-d]pyrimidineVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/H₂OReflux (MW)0.5-4N/A[7]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of medicinally relevant pyrimidine-thiazole hybrids. Success in this endeavor requires a rational approach to the selection of reaction parameters. For routine couplings, Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in a dioxane/water mixture often provides satisfactory results, especially when accelerated by microwave irradiation. For more challenging substrates, the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands like XPhos or SPhos, in combination with a stronger base such as K₃PO₄, is highly recommended. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize these powerful transformations to accelerate the discovery of new therapeutic agents.

References

  • BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly. [Link]

  • A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. ResearchGate. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC. [Link]

  • Raza, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. RSC Publishing. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Accounts of chemical research. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-chloro-2-methylpyrimidine

Executive Summary This guide details the functionalization of 6-chloro-2-methylpyrimidine (chemically equivalent to 4-chloro-2-methylpyrimidine due to symmetry) via Nucleophilic Aromatic Substitution (SNAr). While chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 6-chloro-2-methylpyrimidine (chemically equivalent to 4-chloro-2-methylpyrimidine due to symmetry) via Nucleophilic Aromatic Substitution (SNAr). While chloropyrimidines are staple intermediates in medicinal chemistry—particularly for kinase inhibitors (e.g., Imatinib analogs)—their reactivity profile requires specific tuning to avoid hydrolysis and ensure high yields.

This note moves beyond generic textbook conditions, distinguishing between Basic SNAr (for aliphatic amines) and Acid-Catalyzed SNAr (for sterically hindered or electron-deficient anilines).

Mechanistic Foundation

To optimize this reaction, one must understand the electronic environment of the pyrimidine ring.

The Electrophile

The 6-chloro-2-methylpyrimidine substrate is electron-deficient due to the two nitrogen atoms (N1 and N3) which withdraw electron density via induction and resonance.

  • Position 4/6: Highly electrophilic. The leaving group (Cl) is activated by the para-like nitrogen (N1) and ortho-like nitrogen (N3).

  • 2-Methyl Group: The methyl group at C2 is weakly electron-donating. While this slightly deactivates the ring compared to a 2-H pyrimidine, the substrate remains sufficiently reactive for standard SNAr.

The Reaction Pathway

The reaction proceeds via a stepwise Addition-Elimination mechanism involving a non-aromatic anionic intermediate (Meisenheimer Complex).[1]

Key Insight: The rate-determining step is typically the nucleophilic attack (formation of the complex). Therefore, conditions that stabilize the anionic intermediate or increase the electrophilicity of the ring are critical.

SNAr_Mechanism Substrate 6-chloro-2-methylpyrimidine TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product Functionalized Pyrimidine TS->Product Elimination (Fast) LG HCl / Salt TS->LG

Figure 1: The addition-elimination pathway. Stabilization of the Meisenheimer complex is key to reaction efficiency.

Critical Process Parameters (Optimization)

Solvent Selection

Solvent choice dictates the reaction rate and impurity profile.

Solvent ClassExamplesUtilityPros/Cons
Protic Polar iPrOH, EtOH, n-BuOH Standard Best Balance. Protic solvents stabilize the leaving group (Cl⁻) and the transition state via H-bonding. Risk:[2] Solvolysis (ether formation) if alkoxides are generated.
Aprotic Polar DMF, DMSO, NMP Difficult Cases High Reactivity. Solvates cations well, leaving nucleophiles "naked" and more reactive. Risk:[1][2] Difficult workup (high boiling point); promotes hydrolysis if wet.
Aqueous Water Green/Acid Cat. "On-Water" Effect. Excellent for acid-catalyzed reactions. Hydrophobic reactants aggregate, accelerating rates.
The Base vs. Acid Dichotomy

This is the most common failure point in protocol design.

  • Aliphatic Amines (Strong Nucleophiles): Use Basic Conditions (DIPEA/TEA). The amine is nucleophilic enough to attack the neutral ring.

  • Anilines (Weak Nucleophiles): Use Acid Catalysis (HCl). Basic conditions often fail because anilines are poor nucleophiles. Protonating the pyrimidine N1/N3 renders the ring significantly more electrophilic, lowering the activation energy for the attack.

Experimental Protocols

Protocol A: Standard SNAr (Aliphatic Amines)

Target: Primary/Secondary alkyl amines (e.g., Morpholine, Benzylamine).

  • Stoichiometry:

    • 6-chloro-2-methylpyrimidine: 1.0 equiv

    • Amine Nucleophile: 1.1 – 1.2 equiv

    • Base (DIPEA or TEA): 2.0 – 3.0 equiv

    • Solvent: Isopropanol (iPrOH) or Ethanol (0.2 – 0.5 M concentration).

  • Procedure:

    • Charge pyrimidine and solvent to a round-bottom flask.

    • Add base, followed by the amine.

    • Heat to reflux (80–85°C) for 2–6 hours. Monitor by TLC/LCMS.

    • Note: A white precipitate (amine hydrochloride salt) may form; this is normal.

  • Workup:

    • Concentrate volatiles in vacuo.

    • Redissolve residue in EtOAc. Wash with Sat. NaHCO3 (2x) and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: Acid-Catalyzed SNAr (Anilines/Weak Nucleophiles)

Target: Electron-deficient anilines or sterically hindered amines.

  • Stoichiometry:

    • 6-chloro-2-methylpyrimidine: 1.0 equiv

    • Aniline: 1.0 equiv

    • Catalyst: Conc. HCl (3–5 drops per mmol) or 4M HCl in Dioxane (0.1 equiv).

    • Solvent: Water:EtOH (1:1) or n-Butanol.

  • Procedure:

    • Mix pyrimidine and aniline in the solvent.[2]

    • Add the acid catalyst.[2][3]

    • Heat to reflux (100°C for water/BuOH) or use Microwave (140°C, 20 min).

    • Mechanism:[1][2][4][5][6][7] The acid protonates the pyrimidine ring, activating it.[8]

  • Workup:

    • The product often precipitates as the HCl salt upon cooling.

    • Filter the solid.[2]

    • Neutralization: Suspend solid in EtOAc/Water, adjust pH to >8 with NaHCO3, and extract the free base.

Workflow & Visualization

The following diagram outlines the decision tree for selecting the correct protocol and the subsequent purification logic.

Experimental_Workflow Start Start: 6-chloro-2-methylpyrimidine Decision Nucleophile Type? Start->Decision PathA Aliphatic Amine (Strong Nu) Decision->PathA PathB Aniline/Heterocycle (Weak Nu) Decision->PathB CondA Condition A: iPrOH + DIPEA Reflux 80°C PathA->CondA Monitor Monitor (LCMS/TLC) Disappearance of SM CondA->Monitor CondB Condition B: Water/EtOH + HCl (cat) Reflux or MW 140°C PathB->CondB CondB->Monitor Workup Workup: 1. Evaporate/Filter 2. Wash w/ NaHCO3 Monitor->Workup Isolate Final Product (Recrystallize or Column) Workup->Isolate

Figure 2: Operational workflow for selecting conditions based on nucleophile strength.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion (Aniline) Nucleophile is too weak for thermal SNAr.Switch to Protocol B (Acid Cat) or use Buchwald-Hartwig coupling (Pd-cat).
Hydrolysis Product (M-Cl + 16) Water in solvent + High pH.Use anhydrous solvent (DMF/DMSO) and molecular sieves. Avoid strong hydroxide bases.
Bis-Addition Using a diamine nucleophile.Use a large excess of the diamine (5-10 equiv) or protect one amine group (e.g., Boc).
Incomplete Reaction Temperature too low.Pyrimidines are thermally stable. Increase temp to 120°C (sealed tube) or use Microwave irradiation.[2]

References

  • March's Advanced Organic Chemistry, 8th Edition. Wiley.
  • Microwave-Assisted Synthesis

    • Qureshi, F. et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives."[9] Arabian Journal of Chemistry, 2022. Link

  • Acid Catalysis in Aqueous Media

    • Liron, F. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013.[3] Link

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Li, H. et al. "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives." Journal of Medicinal Chemistry, 2014.[10] Link

  • Benchchem Protocol Repository

    • "Optimization of 4-Chloropyrimidine Substitution Reactions." Link

Sources

Method

Technical Synthesis Guide: Dasatinib Chloropyrimidine Intermediate (CAS 302964-08-5)

[1] Executive Summary The compound CAS 302964-08-5 (herein referred to as Intermediate-C ) is the critical electrophilic scaffold in the synthesis of Dasatinib (BMS-354825), a dual BCR-ABL/Src tyrosine kinase inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound CAS 302964-08-5 (herein referred to as Intermediate-C ) is the critical electrophilic scaffold in the synthesis of Dasatinib (BMS-354825), a dual BCR-ABL/Src tyrosine kinase inhibitor.

This guide details the Nucleophilic Aromatic Substitution (


)  strategy for coupling the thiazole amine moiety with the dichloropyrimidine core. Unlike early medicinal chemistry routes that relied on hazardous sodium hydride (NaH), this protocol focuses on a scalable, base-mediated process optimized for high purity (>98%) and yield, suitable for late-stage pharmaceutical development.
Key Chemical Transformation
  • Reaction Type: Base-mediated

    
     coupling.
    
  • Critical Quality Attribute (CQA): Control of the "Regioisomer" impurity and hydrolysis by-products.

  • Yield Target: >85% isolated yield.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the thiazole amine nitrogen onto the C4 position of the pyrimidine ring. The thiazole amine is inherently non-nucleophilic due to the electron-withdrawing nature of the thiazole ring and the amide substituent; therefore, strong base deprotonation is required to generate the active amidine anion.

Reaction Scheme (Graphviz)

ReactionScheme SubstrateA Thiazole Amine (CAS 302964-26-7) Intermediate Anionic Complex SubstrateA->Intermediate Deprotonation SubstrateB 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3) Product Dasatinib Intermediate (CAS 302964-08-5) SubstrateB->Product S_NAr Attack Base Base (NaOtBu) Base->Intermediate Intermediate->Product Byproduct NaCl / HOtBu Product->Byproduct Elimination

Figure 1: Mechanistic pathway for the synthesis of CAS 302964-08-5 via base-mediated coupling.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Base Selection Sodium tert-butoxide (NaOtBu)Provides sufficient basicity (

~17) to deprotonate the amine without the hydrogen evolution risks associated with NaH [1].
Solvent System THF (Anhydrous)Solubilizes the pyrimidine and stabilizes the transition state. Water content must be <0.05% to prevent hydrolysis of the chloropyrimidine starting material.
Temperature 0°C (Addition)

60°C (Reaction)
Low temperature during base addition prevents exotherms; heating is required to overcome the activation energy of the

on the deactivated thiazole.
Stoichiometry 1.1 - 1.2 eq. PyrimidineSlight excess of the electrophile ensures complete consumption of the expensive Thiazole Amine.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9]
  • Reactant A: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)

  • Reactant B: 4,6-dichloro-2-methylpyrimidine (1.2 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Solvent: Tetrahydrofuran (THF), anhydrous[1]

  • Quench: 1N HCl, Deionized Water

Step-by-Step Procedure
Phase 1: Reactor Setup & Deprotonation
  • Inertion: Purge a double-jacketed glass reactor with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge Reactant A (Thiazole Amine) and anhydrous THF (15 volumes relative to Reactant A mass).

  • Cooling: Engage the chiller to cool the slurry to 0–5°C .

  • Base Addition: Add NaOtBu portion-wise over 30 minutes.

    • Observation: The mixture will likely darken, and the slurry may thicken as the anion forms.

    • Caution: Exothermic step. Maintain internal temperature

      
      .
      
  • Activation: Stir at 0–5°C for 45 minutes to ensure complete deprotonation.

Phase 2: Coupling Reaction
  • Reactant B Preparation: Dissolve Reactant B (Pyrimidine) in minimal THF (3 volumes).

  • Addition: Add the Pyrimidine solution dropwise to the reactor over 20 minutes.

  • Reaction: Warm the reactor to 20–25°C and stir for 1 hour. Then, heat to 55–60°C .

  • Monitoring: Hold at 60°C for 4–6 hours. Monitor by HPLC.

    • Endpoint: <1.0% remaining Reactant A.

Phase 3: Quench & Isolation[2]
  • Cooling: Cool the reaction mixture to 20°C .

  • Quench: Slowly add Deionized Water (10 volumes).

  • pH Adjustment: Dropwise add 1N HCl until pH reaches 6.0–7.0 .

    • Critical: This neutralizes the alkoxide and precipitates the product.

  • Crystallization: Stir the slurry at 0–5°C for 2 hours to maximize yield.

  • Filtration: Filter the solids using a Buchner funnel or centrifuge.

  • Washing: Wash the cake with:

    • Wash 1: THF/Water (1:1 ratio).

    • Wash 2: Cold Methanol (displaces water to aid drying).

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Workflow Diagram (Graphviz)

ProcessFlow Start Start: Inert Reactor Step1 Charge Thiazole Amine + THF Cool to 0°C Start->Step1 Step2 Add NaOtBu (Portion-wise) Exotherm Control Step1->Step2 Step3 Add Pyrimidine Solution Heat to 60°C Step2->Step3 Decision HPLC Check: Reactant A < 1%? Step3->Decision Decision->Step3 No (Continue Heating) Step4 Quench with Water/HCl pH 6-7 Decision->Step4 Yes Step5 Filter & Wash (THF/H2O -> MeOH) Step4->Step5 End Dry Product (CAS 302964-08-5) Step5->End

Figure 2: Operational workflow for the synthesis of the Dasatinib intermediate.

Purification & Characterization

While the precipitation method yields high purity, pharmaceutical grade specifications often require recrystallization.

  • Recrystallization Solvent: Ethanol or Methanol/Water (9:1).

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250°C (decomposition).

  • HPLC Purity: Expect >99.0% area.

Analytical Checkpoints
  • 1H NMR (DMSO-d6): Look for the disappearance of the thiazole

    
     protons (broad singlet ~7.5 ppm) and the appearance of the pyrimidine aromatic proton singlet (~6.5 ppm) [2].
    
  • Mass Spectrometry: ESI+ m/z = 394.0 (M+H) for the

    
     isotope pattern.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete deprotonation or moisture ingress.Ensure NaOtBu is fresh (white, not yellow). Verify THF water content is <0.05% (Karl Fischer).
Impurity: Hydroxy-pyrimidine Hydrolysis of the starting material.[3][4]Check inert gas lines. Ensure Pyrimidine solution is prepared immediately before addition.
Gummy Precipitate pH too low (<4) or rapid quenching.Adjust pH strictly to 6–7. Add water slowly to allow crystal growth.
Residual Starting Material Reaction stalled.Add 0.1 eq additional NaOtBu and heat for 2 more hours.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.

  • Garbapu, S. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.

  • Bristol-Myers Squibb Co. (2000). Patent WO 00/62778.[5] Cyclic protein tyrosine kinase inhibitors.

Sources

Application

Scalable Synthesis of Pyrimidinyl-Thiazole Scaffolds: From Bench to Kilogram-Scale

An Application Note for Drug Development Professionals Abstract The pyrimidinyl-thiazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of therapeutic agents with applications ra...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyrimidinyl-thiazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to anti-inflammatory and antimicrobial treatments.[1][2][3][4][5][6] Its significance in drug discovery is driven by its ability to engage with a variety of biological targets through diverse non-covalent interactions. Consequently, the development of robust, efficient, and scalable synthetic routes to access these scaffolds is of paramount importance for both academic research and industrial drug development. This guide provides an in-depth analysis of field-proven synthetic strategies, detailed experimental protocols, and the rationale behind key procedural choices, designed to empower researchers to confidently scale the synthesis of pyrimidinyl-thiazole derivatives.

Introduction: The Pharmacological Significance of the Pyrimidinyl-Thiazole Core

Heterocyclic compounds are the bedrock of modern medicinal chemistry, and the fusion of pyrimidine and thiazole rings creates a pharmacophore with remarkable versatility.[1][7] Pyrimidines are fundamental components of nucleic acids, while the thiazole ring is present in essential biomolecules like vitamin B1 (thiamine).[1][4][7] This inherent biocompatibility and structural rigidity make the pyrimidinyl-thiazole scaffold an ideal starting point for designing novel therapeutics.

Clinically relevant molecules and leading drug candidates incorporating this scaffold have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Agents: Many derivatives exhibit potent cytotoxic effects against various cancer cell lines, often by inhibiting key enzymes like kinases.[6][8][9][10][11]

  • Anti-inflammatory Agents: The scaffold has been successfully utilized to design dual inhibitors of enzymes like COX-2 and soluble epoxide hydrolase (sEH), leading to potent anti-inflammatory effects with potentially reduced cardiotoxicity.[5]

  • Antimicrobial and Antiviral Agents: The unique electronic properties of the scaffold have been leveraged to develop compounds with significant antibacterial, antifungal, and antiviral properties.[3][4]

The persistent demand for novel drugs necessitates scalable and cost-effective synthetic methodologies.[1] This document focuses on the most reliable and scalable approaches to constructing the pyrimidinyl-thiazole core.

Strategic Approaches to Synthesis

The construction of the pyrimidinyl-thiazole framework can be broadly categorized into two highly effective strategies: classic condensation reactions and modern multicomponent approaches. The choice of strategy is often dictated by factors such as desired substitution patterns, scalability, atom economy, and process safety.

The Hantzsch Thiazole Synthesis: A Robust and Versatile Classic

First described in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[7][12] The core transformation involves the condensation of an α-halocarbonyl compound with a thioamide-containing species.[12][13][14] In the context of our target scaffold, this typically involves the reaction between an α-haloketone and a pyrimidine-2-thione or a related thiourea derivative.

Causality of the Mechanism: The reaction's reliability stems from a logical and high-yielding sequence of elementary steps. It begins with a highly efficient SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[13] This mechanistic pathway is generally high-yielding and tolerant of a wide range of functional groups, making it a cornerstone of thiazole synthesis.[13][15]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Pyrimidine-Thioamide Intermediate1 S-Alkylation Intermediate (Isothiourea) Start->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrimidinyl-Thiazole Product Intermediate2->Product Dehydration (-H2O)

Caption: Hantzsch Thiazole Synthesis Mechanism.

One-Pot Multicomponent Reactions (MCRs): The Path to Efficiency and Scalability

For large-scale synthesis, minimizing the number of unit operations (reaction, isolation, purification) is critical for improving efficiency, reducing waste, and lowering costs. One-pot multicomponent reactions (MCRs) are an ideal solution, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel without isolating intermediates.[10]

Several MCR strategies have been developed for pyrimidinyl-thiazole scaffolds.[8][9][16][17] A common and effective approach involves the three-component reaction of a thiourea, an α-haloketone, and a third reactive partner, which builds the pyrimidine ring in situ.[16]

Why MCRs are Scalable:

  • Process Intensification: Combining multiple steps reduces reactor time, energy consumption, and solvent usage.

  • Atom Economy: MCRs are designed to incorporate most or all atoms from the starting materials into the final product, minimizing waste.

  • Simplified Purification: Often, the final product precipitates from the reaction mixture in high purity, simplifying downstream processing.[13]

MCR_Workflow Figure 2: General Workflow for MCR Synthesis Reagents Component A + Component B + Component C (Single Vessel) Reaction One-Pot Reaction (Heating/Catalysis) Reagents->Reaction Precipitation Product Precipitation (Upon Cooling) Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Product High-Purity Pyrimidinyl-Thiazole Isolation->Product

Caption: General Workflow for MCR Synthesis.

Experimental Protocols & Data

The following protocols are representative examples designed for robust performance and scalability. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Hantzsch Synthesis of a 2-Amino-4-aryl-thiazole Derivative

This protocol describes a classic Hantzsch reaction, which is a foundational method for producing the 2-aminothiazole core that can be further elaborated.[13][14]

Reagents & Materials

ReagentFormulaMol. Wt.Moles (Equiv.)AmountSupplier Notes
2-BromoacetophenoneC₈H₇BrO199.045.0 mmol (1.0)0.995 gCorrosive, lachrymator
ThioureaCH₄N₂S76.127.5 mmol (1.5)0.571 g
MethanolCH₃OH32.04-10 mLAnhydrous grade
5% Sodium Carbonate (aq)Na₂CO₃105.99-40 mLPrepare fresh

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

    • Rationale: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone.

  • Solvent Addition: Add methanol (10 mL) to the flask.

    • Rationale: Methanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

  • Heating: Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature.

  • Neutralization & Isolation: Pour the cooled reaction mixture into a 250 mL beaker containing 40 mL of 5% aqueous sodium carbonate solution. Stir for 15 minutes. A solid precipitate will form.

    • Rationale: The sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct of the reaction, which protonates the amino group of the product. Neutralization renders the product insoluble in the aqueous medium, causing it to precipitate.[13]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (3 x 15 mL) to remove any inorganic salts and residual methanol.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

    • Expected Outcome: A pale yellow to white solid. Typical yields range from 85-95%. The product is often of sufficient purity for subsequent steps without further purification.

Protocol 2: One-Pot, Three-Component Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol is adapted from efficient one-pot methodologies and is designed for scalability and operational simplicity.[9][16]

Reagents & Materials

ReagentFormulaMol. Wt.Moles (Equiv.)AmountNotes
BenzaldehydeC₇H₆O106.1210 mmol (1.0)1.02 mL
Ethyl AcetoacetateC₆H₁₀O₃130.1410 mmol (1.0)1.27 mL
ThioureaCH₄N₂S76.1212 mmol (1.2)0.913 g
2-Chloro-1-phenylethan-1-oneC₈H₇ClO154.5910 mmol (1.0)1.55 gLachrymator
p-Toluenesulfonic acid (PTSA)C₇H₈O₃S172.201 mmol (0.1)0.172 gCatalyst
AcetonitrileC₂H₃N41.05-30 mLAnhydrous grade

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (12 mmol, 1.2 eq), benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and PTSA (1 mmol, 0.1 eq) in acetonitrile (30 mL).

    • Rationale: This first stage forms the dihydropyrimidine-2-thione intermediate via a Biginelli-type reaction. PTSA is an effective and inexpensive acid catalyst for this condensation.[9]

  • First Stage Reaction: Heat the mixture to reflux for 2 hours.

  • Second Stage Addition: After 2 hours, add 2-chloro-1-phenylethan-1-one (10 mmol, 1.0 eq) directly to the refluxing mixture.

    • Rationale: This addition initiates the Hantzsch portion of the cascade. Adding it after the pyrimidine ring has formed prevents unwanted side reactions.

  • Second Stage Reaction: Continue to reflux the mixture for an additional 3-4 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically crystallize or precipitate out of the solution.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the product under vacuum to yield the final thiazolo[3,2-a]pyrimidine.

    • Expected Outcome: A crystalline solid. This one-pot method provides good to excellent yields (70-90%) and significantly reduces workup time and solvent waste compared to a stepwise synthesis.[9][16]

Conclusion and Future Outlook

The pyrimidinyl-thiazole scaffold is a cornerstone of modern drug discovery. The synthetic strategies outlined in this guide, particularly the classic Hantzsch synthesis and modern one-pot multicomponent reactions, provide reliable and scalable pathways to access these valuable compounds. The Hantzsch synthesis offers versatility and predictability, while MCRs provide a superior path for large-scale production due to their operational simplicity and high efficiency. By understanding the underlying principles and applying these robust protocols, researchers can accelerate the discovery and development of next-generation therapeutics based on this privileged scaffold.

References

  • Holla, B. S., Rao, B. S., Sarojini, B. K., & Akberali, P. M. (2004). One pot synthesis of thiazolodihydropyrimidinones and evaluation of their anticancer activity. European Journal of Medicinal Chemistry.
  • Shaikh, R. P., Kamble, V. M., & Baseer, M. A. (2014). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Ashok, B. B., Patil, L. R., & Karpe, D. G. (2025). A COMPREHENSIVE REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE AND THIAZOLE DERIVATIVES. International Journal of Engineering Research & Science & Technology.
  • ResearchGate. (n.d.). Synthesis of pyrimidine-thiazole derivatives.
  • Kavitha, C., et al. (2020). One-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives, their cytotoxic evaluation and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Toldy, L., et al. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.
  • Sadgar, A. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • ResearchGate. (n.d.). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives.
  • Al-Warhi, T., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI.
  • Ghorab, M. M., & Alsaid, M. S. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry.
  • Yasir, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Sadgar, A. A., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.
  • El-Fakharany, E. M., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Advanced Research and Reviews.
  • ResearchGate. (n.d.). Copper Catalyzed Heteroannelation Reaction between 4-Thiazolidinones and O-Acetyl Oximes to Synthesize 2,5-Diphenyl-3-(Pyrimidin-2-yl)-3,4-Dihydro-2H-Pyrrolo-[2,3-d]-Thiazole.
  • Hassan, G. S., et al. (2022). New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. Archiv der Pharmazie.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Alam, S., et al. (n.d.). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • ResearchGate. (n.d.). Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds.
  • Ghorpade, F. M., et al. (2026). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. RSC Advances.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
  • Li, Y., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie.
  • Li, B., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Cardile, A. P., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PMC.
  • Wang, Y., et al. (2019).
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega.
  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). RSC Publishing.
  • The Synthesis, Metal Exchange, and Hyaluronate Functionalization of a Cationic Gallium-Based Thiosemicarbazone Anticancer Drug. (2023). MDPI.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 4,6-dichloro-2-methylpyrimidine coupling

Technical Support Center: 4,6-Dichloro-2-methylpyrimidine Optimization Subject: Optimization of Reaction Temperature for 4,6-Dichloro-2-methylpyrimidine Coupling Ticket ID: PYR-OPT-462M Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dichloro-2-methylpyrimidine Optimization

Subject: Optimization of Reaction Temperature for 4,6-Dichloro-2-methylpyrimidine Coupling Ticket ID: PYR-OPT-462M Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4,6-dichloro-2-methylpyrimidine .[1][2][3] Unlike 2,4-dichloropyrimidine, this scaffold is symmetric .[4] The C4 and C6 positions are chemically equivalent until the first substitution event occurs.

The Critical Challenge: The 2-methyl group is electron-donating (inductive effect), rendering the ring slightly less electrophilic than its 2-H or 2-Cl counterparts. Consequently, temperature control is the primary lever to distinguish between Mono-substitution (Kinetic Control) and Bis-substitution (Thermodynamic Control).

This guide replaces standard templates with a modular troubleshooting dashboard designed for high-stakes optimization.

Module 1: The Temperature Landscape (Nucleophilic Substitution)

Context: You are coupling an amine, thiol, or alkoxide via Nucleophilic Aromatic Substitution (


).[5]
The "Symmetry Trap" Protocol

Because C4 and C6 are identical, you cannot rely on steric or electronic differentiation for the first attack. You must rely on the deactivation principle :

  • Step 1: The first nucleophile attacks C4.

  • Step 2: The newly attached group (e.g., -NHR) donates electron density into the ring.

  • Result: The remaining C6 chloride becomes less electrophilic. The activation energy (

    
    ) for the second attack increases.
    

Temperature Strategy:

  • Targeting Mono-Substitution: You must operate in the window where

    
     is high enough to overcome 
    
    
    
    (first substitution) but too low to surmount
    
    
    (second substitution).
  • Targeting Bis-Substitution: You must exceed

    
    .
    
Optimized Temperature Ranges
Nucleophile TypeTarget ProductSolvent SystemRecommended Temp (

)
Notes
Aliphatic Amine (Primary/Secondary)Mono THF, DCM, or DMF0°C

RT
Start at 0°C. Exotherm is rapid. Do not heat.
Aliphatic Amine Bis EtOH, n-BuOHReflux (80-117°C) Requires proton sponge or excess base to scavenge HCl.
Aniline (Weak Nucleophile)Mono iPrOH or DMF40°C - 60°C 2-Me group deactivates the ring; RT is often too slow for anilines.
Alkoxide (e.g., NaOMe)Mono MeOH/THF-10°C

0°C
Highly aggressive. Cryogenic cooling often required to prevent bis-ether formation.
Thiol Mono DMF/K2CO3RT Thiols are soft nucleophiles; reaction is fast at RT.

Module 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Context: You are performing a C-C bond formation using a boronic acid.

Q: Why is my reaction stalling at 50% conversion despite high temperature? A: The 2-methyl group creates a specific failure mode. In Suzuki coupling, the oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step for electron-rich chlorides. The 2-methyl group makes the C4-Cl bond stronger (less reactive) compared to 4,6-dichloropyrimidine.

  • Issue: At standard Suzuki temps (80°C), the catalyst may decompose before oxidative addition is complete.

  • Fix: Use a pre-heated oil bath. Drop the reaction vessel into the bath only after it reaches target temp to jump-start the catalytic cycle.

Q: How do I stop at Mono-coupling with Pd? A: Temperature alone won't save you here because the electronic deactivation after the first aryl coupling is minimal (aryl groups are weak donors compared to amines).

  • Protocol:

    • Use 1.5 to 2.0 equivalents of 4,6-dichloro-2-methylpyrimidine relative to the boronic acid.

    • Keep temperature at 60-70°C (moderate).

    • Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for the boronate activation but keep the temp below the azeotropic boil to maintain kinetic control.

Module 3: Visualizing the Control Logic

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific failure modes associated with temperature mismanagement.

ReactionPathways cluster_0 Control Zone Start 4,6-Dichloro- 2-methylpyrimidine Mono Mono-Substituted Intermediate Start->Mono Path A: Kinetic Control (0°C - RT) Fast Ea1 Hydrolysis Hydrolysis Byproduct (4-OH impurity) Start->Hydrolysis Path C: Aqueous Base + High T (>60°C) Bis Bis-Substituted Product Mono->Bis Path B: Thermodynamic Control (>80°C) High Ea2

Figure 1: Reaction Energy Landscape. Path A represents the target for mono-functionalization. Path B requires significant thermal energy to overcome the electronic deactivation of the ring.

Module 4: Troubleshooting & FAQs

Scenario A: "I see 15% Bis-product even at 0°C."
  • Diagnosis: Localized heating.

  • Mechanism: The

    
     reaction with amines is exothermic. If you add the amine rapidly, the local temperature at the injection site spikes >40°C, triggering the bis-reaction (Path B) instantly in that micro-zone.
    
  • Solution:

    • Dilute the amine in the reaction solvent (1:5 ratio).

    • Add dropwise over 30 minutes.

    • Ensure vigorous stirring to dissipate heat.

Scenario B: "The reaction is stuck at 80% conversion. Heating to reflux creates impurities."
  • Diagnosis: Hydrolysis of the C-Cl bond.

  • Mechanism: At temperatures >60°C, if your solvent is "wet" (not anhydrous) and a base is present, the hydroxide ion (generated from trace water + base) competes with your nucleophile. The 2-methyl group does not protect against this.

  • Solution:

    • Do not increase Temp.

    • Switch solvent to Anhydrous DMF or Acetonitrile .

    • Use a non-hygroscopic base (e.g.,

      
       or dry DIPEA).
      
Scenario C: "My yield is low in Suzuki coupling."
  • Diagnosis: Protodeboronation or Homocoupling.

  • Mechanism: 4,6-dichloro-2-methylpyrimidine is relatively electron-poor. If the temp is too high (>100°C), the boronic acid may hydrolyze (protodeboronation) before it finds the Pd-oxidative complex.

  • Solution:

    • Lower Temp to 75-80°C .

    • Switch catalyst to Pd(dppf)Cl2 (more robust at moderate temps than

      
      ).
      

Decision Tree: Optimization Workflow

DecisionTree Start Start Optimization 4,6-dichloro-2-methylpyrimidine Goal What is your target? Start->Goal Mono Mono-Substitution Goal->Mono Bis Bis-Substitution Goal->Bis CheckNuc Nucleophile Type? Mono->CheckNuc TempHigh Set T = Reflux (80-110°C) Bis->TempHigh Amine Amine/Alkoxide CheckNuc->Amine Carbon Boronic Acid (Suzuki) CheckNuc->Carbon TempLow Set T = 0°C Slow Addition Amine->TempLow TempMed Set T = 60°C Excess Pyrimidine (2.0 eq) Carbon->TempMed Impurity Check Impurity Profile TempLow->Impurity BisFound Bis-product found? Impurity->BisFound Yes HydroFound Hydrolysis (OH) found? Impurity->HydroFound Yes ActionCool Cool to -10°C Dilute Reagent BisFound->ActionCool ActionDry Dry Solvent Lower T to 50°C HydroFound->ActionDry

Figure 2: Troubleshooting Decision Tree. Follow the logic flow to adjust temperature based on impurity profiling.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates the reactivity patterns of symmetric 4,6-dichloropyrimidines and the impact of ring deactivation).

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Provides Quantum Mechanical insight into activation energies and temperature dependence for pyrimidine substitutions).

  • National Institutes of Health (NIH). (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Discusses Suzuki coupling parameters and ligand-controlled selectivity for dichloropyrimidines).

  • Sigma-Aldrich. (2024). 4,6-Dichloro-2-methylpyrimidine Product Specification & Physical Properties. (Melting point and solubility data verifying temperature constraints).

Sources

Optimization

Technical Support Center: Purification of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to assist researchers and process chemists in the purification of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Technical Support Center resource. It is designed to assist researchers and process chemists in the purification of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole (CAS 1263363-54-7).

This guide synthesizes principles of heterocyclic process chemistry, specifically addressing the stability of the chloropyrimidine moiety and the solubility profile of bi-heteroaryl systems .

Topic: Recrystallization & Isolation Protocols Ticket ID: PUR-PYR-THZ-005 Status: Resolved / Expert Verified Applicable Compound: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole (CAS: 1263363-54-7)

Executive Summary & Chemical Context

User Query: I need a robust recrystallization method for 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole. My crude material contains regioisomers and trace metal catalysts.

Scientist Response: Purifying 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole requires balancing solubility with chemical stability. This compound features a 4-chloropyrimidine ring, which is susceptible to nucleophilic aromatic substitution (


) at elevated temperatures, particularly in nucleophilic solvents (like alcohols or water) if basic impurities are present.

To ensure high purity (>98%) and prevent the formation of alkoxy-derivatives (solvolysis byproducts), we recommend a non-nucleophilic solvent system —specifically an Ethyl Acetate / n-Heptane antisolvent method. This approach minimizes chemical degradation while effectively rejecting polar impurities (catalyst residues) and lipophilic byproducts.

Solvent System Selection (Q&A)
Q: Why shouldn't I just use boiling Ethanol or Methanol?

A: While alcohols are excellent solvents for polar heteroaromatics, they pose a chemical risk here. The C-Cl bond at the 6-position of the pyrimidine ring is reactive.

  • Risk: Prolonged heating in ethanol, especially if the crude contains residual base (e.g., carbonates from a Suzuki coupling), can lead to the formation of the 6-ethoxy impurity via

    
    .
    
  • Recommendation: If you must use alcohols, use Isopropanol (IPA) . Its steric bulk reduces nucleophilicity compared to MeOH/EtOH. However, Ethyl Acetate (EtOAc) is chemically safer as it is non-nucleophilic.

Q: What is the recommended solvent system?

A: We recommend a Two-Solvent System :

  • Solvent A (Dissolver): Ethyl Acetate (EtOAc). Dissolves the product well at reflux (

    
    ).
    
  • Solvent B (Anti-solvent): n-Heptane (or n-Hexane). Reduces solubility gradually to induce controlled crystal growth.[1][2]

Table 1: Solvent Screening Data (Estimated for Bi-Heteroaryl Scaffolds)

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionChemical StabilityVerdict
EtOAc / Heptane HighLowExcellent (Non-polar)High Recommended
Toluene ModerateLowGoodHighAlternative
Ethanol / Water HighLowModerateRisk (

)
Use with Caution
DCM / Hexane Very HighModeratePoor (Too soluble)HighNot Recommended
Detailed Experimental Protocol

Protocol ID: REC-1263363-EA-HEP Objective: Purification of crude 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole to >98% purity.

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add Ethyl Acetate (approx. 5–7 mL per gram of solid).

    • Heat the mixture to a gentle reflux (

      
      ) with stirring.
      
    • Note: If solids remain after 10 minutes of reflux, add more EtOAc in small portions (1 mL/g) until fully dissolved.

  • Hot Filtration (Critical for Catalyst Removal):

    • If the solution is dark or contains black specks (Pd residues), add activated carbon (5 wt%) and stir at reflux for 15 minutes.

    • Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove carbon and insoluble inorganics.

    • Tip: Rinse the filter cake with a small amount of hot EtOAc to recover trapped product.

  • Crystallization (Anti-Solvent Addition):

    • Return the clear filtrate to a clean flask and bring back to a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Endpoint: Stop adding Heptane when a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of EtOAc to clear the solution (restore saturation).

  • Controlled Cooling:

    • Remove the heat source and allow the flask to cool to room temperature (RT) slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at RT, transfer the flask to an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Collect the crystals via vacuum filtration using a Buchner funnel.[3]

    • Wash: Wash the cake with a cold mixture of EtOAc/Heptane (1:3 ratio).

    • Drying: Dry the solid in a vacuum oven at

      
       for 12 hours.
      
Troubleshooting Guide (FAQ)
Issue: "My product is oiling out instead of crystallizing."
  • Cause: The solution is too concentrated, or the cooling was too rapid. This is common with low-melting heteroaromatics.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of extra EtOAc (Solvent A).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

    • Cool very slowly (wrap the flask in a towel).

Issue: "The crystals are colored (yellow/brown) but should be off-white."
  • Cause: Conjugated organic impurities or oxidation byproducts.

  • Fix: Repeat the Hot Filtration step using Activated Charcoal (Norit or Darco). For persistent color, a silica gel plug filtration (eluting with 20% EtOAc/Hexane) prior to recrystallization is highly effective.

Issue: "Yield is lower than expected (<60%)."
  • Cause: Too much solvent used, or the product is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: Always check the purity of the second crop separately.

Process Visualization

The following diagram illustrates the logical workflow for the purification process, highlighting critical decision points.

RecrystallizationWorkflow Start Crude 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Dissolve Dissolve in Hot EtOAc (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Celite/Carbon) CheckSol->Filter No (Solids/Color) AntiSolv Add n-Heptane until Turbid CheckSol->AntiSolv Yes Filter->AntiSolv Cooling Slow Cool to RT -> Ice Bath AntiSolv->Cooling OilCheck Did it Oil Out? Cooling->OilCheck Reheat Reheat & Add Seed Crystal OilCheck->Reheat Yes Collect Vacuum Filtration & Wash OilCheck->Collect No (Crystals formed) Reheat->Cooling Dry Dry in Vacuum Oven (40°C) Collect->Dry Final Pure Product (>98%) Dry->Final

Figure 1: Decision logic for the recrystallization of chloropyrimidine-thiazole scaffolds.

Analytical Validation

Before releasing the batch for downstream synthesis, validate purity using the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Success Criteria: Single peak >98% area; absence of des-chloro (hydrolysis) peak.

References
  • Santa Cruz Biotechnology. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Dasatinib Intermediate). Retrieved from (Used for structural analogy of chloropyrimidine stability).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11269410 (Dasatinib Intermediate). Retrieved from .

  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques.
  • Parchem Fine & Specialty Chemicals. 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole CAS 1263363-54-7 Entry. Retrieved from .

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825). Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for chemical stability of the aminothiazole-pyrimidine bond).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole , a critical heterocyclic scaffold in drug discovery (particularly for kinase inhibitors like Dasa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole , a critical heterocyclic scaffold in drug discovery (particularly for kinase inhibitors like Dasatinib analogs).[1][2]

This document moves beyond basic spectral listing to offer a comparative analytical framework , demonstrating how to distinguish this specific regioisomer from synthetic byproducts and structural analogs using proton nuclear magnetic resonance.

Executive Summary & Structural Context

Compound: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Formula: C₈H₆ClN₃S Molecular Weight: 211.67 g/mol [1][2]

In the synthesis of thiazole-pyrimidine hybrids, structural ambiguity is a common failure mode. The "performance" of an analytical method here is defined by its ability to unequivocally differentiate the 5-substituted thiazole (Target) from the 4-substituted isomer and unreacted 4,6-dichloro-2-methylpyrimidine precursors.[1][2] While LC-MS confirms mass, only 1H NMR provides the scalar coupling and chemical shift fidelity required for regioisomer confirmation.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that serves as a reference standard, follow this protocol. This method minimizes solvent-solute stacking interactions that can obscure critical aromatic signals.[1][2]

Sample Preparation
  • Solvent Selection: DMSO-d₆ (99.9% D) is the superior alternative to CDCl₃ for this compound.[1][2]

    • Reasoning: The thiazole-pyrimidine core is planar and moderately polar.[1][2] CDCl₃ often leads to signal broadening due to aggregation.[2][3] DMSO-d₆ sharpens the exchangeable protons (if any derivatives are made) and provides distinct separation of the thiazole H2/H4 signals.[1]

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations (>15 mg) may cause chemical shift drifting of the Thiazole H2 proton due to π-stacking effects.[1][3]

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 2.0 seconds . The isolated aromatic protons (Thiazole H2) have long T1 times; insufficient delay will under-integrate this key diagnostic signal.[1][2]

  • Scans (NS): 16–32 scans are sufficient for >10 mg samples.[1][2][3]

Spectral Analysis: The "Product" Profile

The 1H NMR spectrum of the target compound consists of four distinct signal environments.

Table 1: Chemical Shift Assignments (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
9.15 – 9.25 Singlet (s)1HThiazole C2-H Most deshielded proton due to location between Sulfur and Nitrogen (N=CH-S).[1][2]
8.45 – 8.55 Singlet (s)1HThiazole C4-H Deshielded by adjacent Nitrogen, but less than C2-H. Diagnostic of C5-substitution.[1][2]
7.85 – 7.95 Singlet (s)1HPyrimidine C5-H Isolated aromatic proton on the pyrimidine ring.[1][2]
2.60 – 2.70 Singlet (s)3H-CH₃ (Methyl) Attached to Pyrimidine C2.[1][2] Characteristic methyl singlet.[2][4][5]

Note on Couplings: While listed as singlets, high-resolution scans (600 MHz+) may show weak allylic coupling (


 Hz) between the Methyl group and Pyrimidine C5-H.[1][2] This is a confirmation of the 2-methyl-pyrimidine motif.[1][2]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the NMR profile of the target against its most common "alternatives"—impurities and isomers—to validate the synthesis.[1][3]

Comparison A: Target vs. Regioisomer (4-substituted Thiazole)

In synthesis utilizing


-haloketones, a common error yields the thiazole attached at its C4 position rather than C5.[1][2]
  • Target (5-substituted):

    • Shows two singlets in the aromatic thiazole region (H2 and H4).[1][2][3]

    • 
       (difference between H2 and H4) is typically ~0.6–0.8 ppm .[1][2][3]
      
  • Alternative (4-substituted):

    • Shows two doublets (or broad singlets) for H2 and H5.

    • Key Differentiator: The H5 proton in the 4-substituted isomer is significantly more shielded (appears upfield, ~7.5–7.8 ppm) compared to the H4 proton in the target.[1][2][3]

    • Coupling: H2 and H5 in the 4-isomer often show a measurable coupling constant (

      
       Hz), whereas H2 and H4 in the 5-isomer (target) have negligible coupling.[1][2]
      
Comparison B: Target vs. Starting Material (4,6-Dichloro-2-methylpyrimidine)

Monitoring reaction completion requires tracking the Pyrimidine C5-H signal.[1][2]

FeatureTarget ProductStarting Material (Alternative)
Pyrimidine C5-H Shift ~7.90 ppm ~7.65 ppm
Mechanism Downfield shift due to the electron-withdrawing nature of the thiazole ring attached at C4.[1][2]Upfield relative to product due to lack of aromatic conjugation.[3]
Methyl Shift ~2.65 ppm ~2.58 ppm
Comparison C: Methodological Performance (NMR vs. LC-MS)
  • LC-MS: Excellent for detecting mass (M+H = 212/214 for Cl isotopes).[1][2] Fails to distinguish the 4-thiazolyl vs 5-thiazolyl regioisomers as they have identical fragmentation patterns.

  • 1H NMR: Superior for structural validation.[2][3] The specific chemical shift of the Thiazole H4 proton (8.45 ppm) is the "fingerprint" that validates the C5-attachment.[1]

Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the structure based on the spectral data described above.

NMR_Analysis_Workflow Start Crude Product (C8H6ClN3S) Solvent Dissolve in DMSO-d6 (Minimize stacking) Start->Solvent Aromatic_Scan Analyze Aromatic Region (7.5 - 9.5 ppm) Solvent->Aromatic_Scan Check_Thiazole Count Thiazole Signals Aromatic_Scan->Check_Thiazole Isomer_4 High Field Doublet (~7.6 ppm)? (Thiazole H5 present) Check_Thiazole->Isomer_4 Doublets found Isomer_5 Two Downfield Singlets? (9.2 & 8.5 ppm) Check_Thiazole->Isomer_5 Singlets found Check_Pyr Check Pyrimidine C5-H Isomer_5->Check_Pyr SM_Presence Signal at 7.65 ppm? (Starting Material) Check_Pyr->SM_Presence Shift < 7.7 ppm Product_Conf Signal at 7.90 ppm (Conjugated System) Check_Pyr->Product_Conf Shift > 7.8 ppm Final_Valid CONFIRMED STRUCTURE: 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole Product_Conf->Final_Valid

Figure 1: Logical workflow for distinguishing the target 5-substituted thiazole from regioisomers and starting materials using 1H NMR shifts.

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11269410, Dasatinib Intermediate Analogs. Retrieved from [Link]

  • Oxford Instruments. (2023).[1][2][3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2019).[1][2][3] New Series of Thiazole Derivatives: Synthesis and Structural Elucidation. Molecules. Retrieved from [Link]

Sources

Comparative

Part 1: Foundational Principles: Matching the Method to the Molecule

An In-Depth Guide to HPLC Method Development for Pyrimidine-Thiazole Intermediates A Senior Application Scientist's Comparative Guide For researchers and professionals in drug development, the structural motif of pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Pyrimidine-Thiazole Intermediates

A Senior Application Scientist's Comparative Guide

For researchers and professionals in drug development, the structural motif of pyrimidine-fused thiazoles is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic candidates. The purity and stability of the synthetic intermediates that form these scaffolds are not merely a matter of quality control; they are fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive analytical tool for this purpose.

This guide provides a comprehensive, field-proven comparison of HPLC strategies for the analysis of pyrimidine-thiazole intermediates. Moving beyond generic protocols, we will explore the causal relationships between analyte chemistry, chromatographic principles, and method design to build robust, reliable, and stability-indicating analytical methods.

The success of any HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. Pyrimidine-thiazole intermediates are nitrogen-containing heterocycles, a class of compounds with distinct chromatographic personalities.

Analyte Properties: The Challenge of the Heterocycle

The key characteristic of these intermediates is the presence of multiple nitrogen atoms within their aromatic ring systems. The basicity of these nitrogens is a critical factor influencing chromatographic behavior.

  • pKa and Peak Shape: Under acidic mobile phase conditions, the lone pair electrons on these nitrogen atoms can be protonated, leading to ionization.[1] This interaction with residual silanols on the surface of silica-based columns is a primary cause of significant peak tailing, a major issue that compromises quantification and resolution.[2]

  • Polarity: The polarity of these intermediates can vary widely based on their substituents. Unfunctionalized cores can be moderately polar, while the addition of hydroxyl, amino, or carboxyl groups can render them highly hydrophilic. This polarity range dictates the choice of chromatographic mode.

A Comparison of Chromatographic Modes

No single HPLC mode is universally superior. The optimal choice is dictated by the polarity and ionic character of the intermediates in a given synthetic pathway.

Chromatographic Mode Typical Analytes Common Stationary Phases Typical Mobile Phase Primary Advantages Key Limitations
Reversed-Phase (RP-HPLC) Non-polar to moderately polar, non-ionic, or ion-suppressed compounds.C18, C8, Phenyl-Hexyl, Polar-EmbeddedAcetonitrile or Methanol with buffered aqueous solution (e.g., formate, acetate, phosphate).Highly versatile, robust, and widely understood. Excellent for resolving structurally similar compounds.[3]Poor retention for very polar/hydrophilic compounds.[4] Potential for peak tailing with basic analytes.
Hydrophilic Interaction (HILIC) Highly polar, hydrophilic, and ionizable compounds.Bare Silica, Amide, DIOL, Zwitterionic (ZIC-HILIC).[5][6]High percentage of organic solvent (typically Acetonitrile) with a small amount of aqueous buffer.Excellent retention of polar compounds not retained by RP-HPLC.[4] Elution order is often reversed from RP.[5]Can be less robust; sensitive to mobile phase water content. Longer equilibration times are often required.[6]
Mixed-Mode Chromatography Complex mixtures containing analytes with diverse polarities and charge states.Columns with both hydrophobic (e.g., C18) and ion-exchange (e.g., SCX, SAX) functionalities.Gradient elution involving changes in both organic solvent and ionic strength/pH.Unmatched selectivity for complex samples by utilizing two independent retention mechanisms.[7][8]Method development can be more complex due to the interplay of multiple retention mechanisms.

Part 2: A Systematic Workflow for Method Development

A structured, logical workflow is essential to developing a robust HPLC method efficiently. The process should be systematic, moving from broad screening to fine optimization.

G cluster_0 Phase 1: Planning & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Goal Define Analytical Goal (Purity, Stability, etc.) Info Gather Analyte Information (Structure, pKa, Solubility) Goal->Info Screen Method Scouting (Column & Mobile Phase Screening) Info->Screen Optimize Optimize Parameters (Gradient, Temp, pH, Flow Rate) Screen->Optimize Troubleshoot Troubleshoot Issues (Peak Shape, Resolution) Optimize->Troubleshoot Forced_Deg Forced Degradation Study (for Stability-Indicating Method) Troubleshoot->Forced_Deg Validation Method Validation (ICH Guidelines) Forced_Deg->Validation Application Routine Application Validation->Application

Caption: HPLC Method Development Workflow.

Step 1: Defining the Analytical Goal

Before any practical work begins, clearly define the method's purpose. Is it for:

  • Purity Assessment: To quantify the main component and known impurities.

  • Stability-Indicating Assay: To separate the main component from all potential degradation products. This requires forced degradation studies.[9]

  • Reaction Monitoring: A fast method to track the progress of a synthesis.

  • Preparative Chromatography: To isolate and purify a specific compound.

Step 2: Method Scouting - The Initial Screen

The goal of scouting is to find a promising starting point. This involves screening a diverse set of columns and mobile phases.

  • Column Selection: For pyrimidine-thiazole intermediates, a good starting point includes a standard C18 column, a phenyl-hexyl column (for alternative selectivity with aromatic rings), and a polar-embedded phase column to mitigate peak tailing for basic compounds. If high polarity is expected, a HILIC column is essential.[5]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it provides lower viscosity (and thus lower backpressure) and better UV transparency.

    • pH and Buffers: This is the most critical parameter. For these basic heterocycles, working at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) can ensure consistent protonation and often improves peak shape.[10] Alternatively, a mid-range pH can be explored. Avoid high pH unless using a hybrid or specialized high-pH stable column, as it will degrade standard silica columns.

Step 3: Method Optimization

Once a promising column/mobile phase combination is identified, the separation is fine-tuned.

  • Gradient Optimization: Adjust the gradient slope to improve the resolution between closely eluting peaks. A shallower gradient provides more separation power.

  • Temperature Control: Increasing column temperature lowers mobile phase viscosity, reducing backpressure and sometimes altering selectivity. A typical starting point is 30-40°C.

  • Troubleshooting: During optimization, problems like peak tailing, fronting, or baseline noise are common. A systematic approach is key to resolving them.[11]

Problem Common Causes Solutions
Peak Tailing Secondary interactions with column silanols; Column overload; Column degradation.[2]Use a low pH mobile phase with an acidic modifier (e.g., 0.1% Formic Acid); Use a column with end-capping or a polar-embedded phase; Reduce sample concentration.
Baseline Drift/Noise Inadequate mobile phase degassing; Temperature fluctuations; Contaminated mobile phase or column.[11]Ensure thorough mobile phase degassing; Use a column thermostat; Prepare fresh mobile phase with high-purity solvents.
Poor Resolution Inappropriate mobile phase composition or pH; Insufficiently optimized gradient.Adjust mobile phase pH to alter analyte ionization and retention; Decrease the gradient slope (make it shallower); Try a different column chemistry.
High Backpressure Blocked column frit or tubing; Particulate matter from sample or mobile phase; High flow rate.[2]Filter all samples and mobile phases (0.45 or 0.22 µm); Reverse-flush the column (disconnect from detector); Reduce the flow rate.

Step 4: Forced Degradation Studies for Stability-Indicating Methods

For methods intended to assess stability, it is mandatory to demonstrate that the method can separate the intact drug from its degradation products.[9] This is achieved by intentionally degrading the sample under various stress conditions.[12]

G cluster_0 Stress Conditions cluster_1 Analysis & Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis Analyze Stressed Samples by HPLC-DAD/MS Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H2O2) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of Parent Compound HPLC_Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance Analyte Analyte Sample Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Forced Degradation Study Workflow.

The goal is to achieve 5-20% degradation of the active substance. The developed HPLC method is then used to analyze these stressed samples to ensure that all degradation products are resolved from the parent peak and from each other.[13][14]

Part 3: Detailed Experimental Protocols

Protocol 1: Generic Reverse-Phase HPLC Method Development Workflow

This protocol outlines a standard workflow for screening and optimizing a method for a new pyrimidine-thiazole intermediate.

  • System Preparation:

    • Thoroughly purge the HPLC system with an appropriate solvent (e.g., 50:50 Isopropanol:Water) to remove contaminants.

    • Ensure fresh, high-purity solvents (HPLC or LC-MS grade) and reagents are used.

    • Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrimidine-thiazole intermediate in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Initial Screening Conditions:

    • Column: Standard C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD), scan 200-400 nm, monitor at an appropriate wavelength (e.g., 254 nm or the compound's λmax).

    • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient. If the peak elutes very early, start with a lower %B or use a shallower gradient. If it elutes late, a steeper gradient may be used.

    • Inject a blank (diluent) to identify any system peaks.

    • If peak tailing is observed, consider adding a different mobile phase modifier or testing a different column (e.g., a polar-embedded phase).

    • Once a satisfactory separation is achieved, the method can be further optimized for speed by increasing the flow rate or shortening the gradient, ensuring resolution is maintained.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the intermediate in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1.0 M NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1.0 M HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6 hours.

    • Thermal Degradation: Store the solid powder and the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze each stressed sample, along with an unstressed control sample, using the developed HPLC method.

    • Use a DAD detector to check for peak purity and a Mass Spectrometer (MS) to help identify degradation products.

Conclusion

Developing a robust and reliable HPLC method for pyrimidine-thiazole intermediates is a systematic process that marries an understanding of the analyte's chemistry with the principles of chromatography. By beginning with a logical comparison of chromatographic modes, employing a structured workflow from screening to optimization, and validating the method's specificity through forced degradation studies, researchers can build analytical methods that are truly fit for purpose. This rigorous approach ensures the data generated is accurate and trustworthy, providing a solid analytical foundation for the entire drug development lifecycle.

References

  • Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
  • SIELC Technologies. Separation of Model Compounds in Reversed-Phase and Mixed-Mode.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Moiseev, D. V., et al. (2007). HPLC IN BIOPHARMACEUTICAL INVESTIGATIONS OF DRUGS REPRESENTING PYRIMIDINE DERIVATIVES (A REVIEW).
  • Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Agilent. (2023, May 22).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Guillarme, D., & Veuthey, J. L. (2009). Evaluation of various HILIC materials for the fast separation of polar compounds.
  • Hlozek, T., et al. (2011). Hydrophilic interaction liquid chromatography in the separation of a moderately lipophilic drug from its highly polar metabolites--the cardioprotectant dexrazoxane as a model case.
  • Ahire, R. S., & Sanghai, D. B. (2023). An Application Of Forced Degradation Studies Of Tipiracil With A Developed And Validated RP-HPLC Method As Per ICH Guidelines. Journal for ReAttach Therapy and Developmental Diversities, 6(9s), 2293.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Sobańska, A. W., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Basavanakatti, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(220).
  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1916-1921.
  • Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • MDPI. (2025, January 20).
  • HELIX Chrom
  • Gornowicz, A., et al. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 25(21), 5029.

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Validation

Publish Comparison Guide: Mass Spectrometry Profiling of Halogenated Thiadiazoles (C₈H₆ClN₃S)

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of C₈H₆ClN₃S , identified as 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .[1] This compound serves as a critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of C₈H₆ClN₃S , identified as 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .[1] This compound serves as a critical scaffold in the development of antimicrobial and anticancer therapeutics.[1]

Product Focus: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (C₈H₆ClN₃S) Alternative Benchmark: 2-Amino-5-phenyl-1,3,4-thiadiazole (Non-chlorinated Analog)[1]

Part 1: Executive Summary & Strategic Benchmarking

In drug discovery, the 1,3,4-thiadiazole nucleus is a privileged structure.[1] However, structural verification of substituted derivatives requires precise interpretation of mass spectral data.[1] This guide benchmarks the fragmentation performance of the chlorinated derivative (C₈H₆ClN₃S ) against its non-halogenated analog to demonstrate the utility of the Chlorine Isotope Tag in elucidating fragmentation pathways.[1]

Comparative Performance Matrix
FeatureTarget Product (C₈H₆ClN₃S) Alternative (Non-Cl Analog) Operational Insight
Precursor Ion (M⁺) m/z 211 / 213 (3:1 ratio)m/z 177 (Single peak)The 3:1 isotope cluster in C₈H₆ClN₃S provides immediate confirmation of the halogen presence and charge retention.[1]
Primary Fragment m/z 137 / 139 (4-Chlorobenzonitrile)m/z 103 (Benzonitrile)The mass shift (+34 Da) confirms the stability of the aryl-nitrile bond during thiadiazole ring cleavage.[1]
Secondary Fragment m/z 111 / 113 (4-Chlorophenyl cation)m/z 77 (Phenyl cation)Tracking the Cl-isotope pattern into secondary fragments validates the aryl core's integrity.[1]
Structural Fidelity High (Self-validating via isotopes)Moderate (Requires high-res MS for confirmation)C₈H₆ClN₃S offers superior structural diagnostic capability due to the unique isotopic signature.[1]

Part 2: Technical Deep Dive – Fragmentation Mechanics

The Molecular Ion & Isotopic Signature

The Electron Impact (EI, 70 eV) spectrum of C₈H₆ClN₃S is dominated by the molecular ion [M]⁺ at m/z 211 .[1]

  • Isotope Pattern: The presence of a single chlorine atom creates a characteristic M+2 peak at m/z 213 with an intensity approximately 32% of the base peak.[1]

  • Significance: This doublet signature persists in all fragments containing the chlorophenyl moiety, acting as an internal tracer for pathway elucidation.[1]

Primary Fragmentation Pathway: Retro-Electrocyclic Ring Opening

The defining fragmentation event for 2-amino-1,3,4-thiadiazoles is the cleavage of the heterocyclic ring.[1] Unlike 1,2,3-thiadiazoles which lose N₂, the 1,3,4-isomer typically undergoes a retro-cycloaddition-like cleavage.[1]

  • Pathway A (Dominant): Formation of Aryl Nitrile The molecular ion undergoes ring cleavage across the N-N and C-S bonds.[1]

    • Mechanism: The charge is retained on the aryl nitrile fragment.[1]

    • Product: 4-Chlorobenzonitrile radical cation ([Cl-C₆H₄-CN]⁺˙) .[1]

    • Observed Mass: m/z 137 (³⁵Cl) and m/z 139 (³⁷Cl).[1]

    • Neutral Loss: The remaining fragment (H₂N-CS-N) is lost as neutrals (likely thiourea-derived species or elemental sulfur + cyanamide).[1]

  • Pathway B: Formation of Aryl Cation Further fragmentation of the nitrile species or direct cleavage leads to the chlorophenyl cation.[1]

    • Product: 4-Chlorophenyl cation ([Cl-C₆H₄]⁺) .[1]

    • Observed Mass: m/z 111 (³⁵Cl) and m/z 113 (³⁷Cl).[1]

    • Degradation: Subsequent loss of Cl radical yields the phenyl cation (m/z 76 ) and ring opening to m/z 50/51 .[1]

Visualization of Fragmentation Pathways[1][2][3]

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 211 (100%) / 213 (32%) Frag_Nitrile 4-Chlorobenzonitrile [Ar-CN]+. m/z 137 / 139 (Base Peak Candidate) M_Ion->Frag_Nitrile Ring Cleavage (Loss of CH2N2S equiv.) Frag_Ring Thiadiazole Ring Residue [H2N-CS]+ m/z 60 M_Ion->Frag_Ring Alternative Cleavage Frag_Phenyl 4-Chlorophenyl Cation [Ar]+ m/z 111 / 113 Frag_Nitrile->Frag_Phenyl Loss of CN (-26 Da) Frag_Benzyne Benzyne/Phenyl Frag m/z 75 / 76 Frag_Phenyl->Frag_Benzyne Loss of Cl (-35 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, highlighting the dominant aryl-nitrile formation.[1]

Part 3: Validated Experimental Protocol

To ensure reproducible fragmentation data for C₈H₆ClN₃S, follow this self-validating protocol.

Sample Preparation
  • Solvent System: Dissolve 1 mg of C₈H₆ClN₃S in 1 mL of HPLC-grade Methanol (MeOH) . If solubility is poor, add 10% DMSO.[1]

    • Why: Methanol promotes efficient ionization in ESI and is volatile for EI direct probe analysis.[1]

  • Concentration: Dilute to 10 µg/mL for direct infusion or GC-MS injection.

Instrument Configuration (EI-MS)
  • Ionization Energy: 70 eV (Standard).[1]

  • Source Temperature: 230°C.[1]

  • Inlet Temperature: 250°C.

    • Caution: Thiadiazoles are thermally stable, but excessive heat (>300°C) may induce thermal degradation prior to ionization.[1]

Data Validation Steps
  • Check the M+ Cluster: Verify the 3:1 intensity ratio at m/z 211:213.[1] If the ratio is 1:1, the sample may be contaminated with a brominated analog (unlikely given the mass) or the detector is saturated.[1]

  • Confirm Base Peak: The peak at m/z 137 (or m/z 111 depending on energy) should be prominent.[1]

  • Blank Subtraction: Run a solvent blank (MeOH) to ensure m/z 211 is not a background contaminant (e.g., column bleed).[1]

Part 4: References

  • PubChem. (2025).[1][2] Compound Summary: 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (CID 1479552).[1] National Library of Medicine.[1] Available at: [Link][1]

  • NIST Mass Spectrometry Data Center. (2024).[1][3] Mass Spectrum of 2-Amino-5-substituted-1,3,4-thiadiazoles. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • ResearchGate. (2023). Fragmentation pathways of 1,3,4-thiadiazole derivatives in electrospray ionization mass spectrometry. Available at: [Link]

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Comparative

A Head-to-Head Battle of Bioactivity: Pyrimidine-Thiazole vs. Pyridine-Thiazole Analogs

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals In the landscape of medicinal chemistry, nitrogen- and sulfur-containing heterocyclic compounds are foundational scaffolds for the development o...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of medicinal chemistry, nitrogen- and sulfur-containing heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents.[1][2][3] Among these, molecules hybridizing a thiazole ring with either a pyrimidine or a pyridine moiety have garnered significant attention for their broad and potent biological activities. This guide offers an in-depth, objective comparison of the biological activities of pyrimidine-thiazole and pyridine-thiazole analogs, supported by experimental data to inform future drug design and development efforts.

Structural Distinction: The Core Nitrogen Count

The fundamental difference between these two scaffolds lies in the six-membered aromatic ring fused to the thiazole. Pyridine, a six-membered heterocycle, contains one nitrogen atom, while pyrimidine contains two nitrogen atoms at positions 1 and 3. This seemingly minor structural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and ultimately, its interaction with biological targets.

Comparative Biological Activities: A Therapeutic Overview

Both pyrimidine-thiazole and pyridine-thiazole analogs have demonstrated a wide spectrum of pharmacological effects, most notably in anticancer, antimicrobial, and anti-inflammatory applications. The following sections dissect their performance in these key therapeutic areas.

Anticancer Activity: A Race for Potency and Selectivity

The quest for novel anticancer agents is a major focus for researchers working with these scaffolds. Both classes of compounds have shown significant cytotoxic activity against various cancer cell lines.

Pyridine-Thiazole Analogs: These hybrids have emerged as potent anticancer agents, with some derivatives exhibiting cytotoxicity in the nanomolar range.[4] Studies have shown that their mechanism of action can involve the induction of genetic instability in tumor cells and the inhibition of key enzymes like protein kinases.[5][6] For instance, certain pyridine-thiazole derivatives have been identified as promising inhibitors of c-KIT, a target in gastrointestinal stromal tumors, and have shown efficacy against imatinib-resistant mutants.[7] The structure-activity relationship (SAR) for these compounds often indicates that substituents on the phenyl ring can significantly modulate activity, with electron-withdrawing groups sometimes enhancing cytotoxicity.[4]

Pyrimidine-Thiazole Analogs: The incorporation of the pyrimidine ring, with its additional nitrogen atom, offers unique possibilities for molecular interactions. These analogs have also been extensively investigated for their antiproliferative effects. Research has highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] The fusion of thiazole with pyrimidine can create biosteric analogues of purines, potentially interfering with nucleic acid synthesis and other fundamental cellular processes.[3]

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound ClassCancer Cell LineRepresentative IC50 (µM)Reference
Pyridine-ThiazoleHL-60 (Leukemia)0.57[5]
Pyridine-ThiazoleMCF-7 (Breast)5.36 - 8.76[11]
Pyridine-ThiazoleHepG2 (Liver)5.36 - 8.76[11]
Pyridine-ThiazoleA549 (Lung)< 12.65 (outperforming cisplatin)[10]
Pyrimidine-ThiazoleVarious0.64 - 2.01 (as CDK9 inhibitors)[8]

Note: Data is compiled from different studies and experimental conditions may vary.

Antimicrobial Activity: Combating Drug Resistance

With the rise of antimicrobial resistance, the development of new anti-infective agents is a global health priority.[12] Both pyrimidine- and pyridine-thiazole scaffolds have been explored for their potential in this arena.

Pyridine-Thiazole Analogs: Research has demonstrated that these compounds possess significant antibacterial and antifungal properties. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial activity.[13]

Pyrimidine-Thiazole Analogs: The fusion of pyrimidine and thiazole rings has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14][15] Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics.[16][17] The integration of these two biologically active pharmacophores into a single molecule is a strategic approach to discovering new compounds with enhanced antimicrobial potential.[3]

Comparative Insights: The structural features that confer potent antimicrobial activity often revolve around the ability of the molecule to interact with microbial cell walls, enzymes, or genetic material. The presence of the pyrimidine ring may offer additional hydrogen bonding opportunities, potentially enhancing interactions with microbial targets.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is implicated in a host of diseases, making the search for novel anti-inflammatory drugs a continuous effort.

Pyridine-Thiazole Analogs: While less extensively reported than their anticancer and antimicrobial activities, some pyridine-thiazole derivatives have shown anti-inflammatory potential.

Pyrimidine-Thiazole and Related Analogs: Pyrimidine derivatives, in general, are well-known for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[18][19][20] The mechanism often involves the suppression of key inflammatory mediators like prostaglandins, nitric oxide (NO), and various cytokines.[21] Studies on pyrazolo[3,4-d]pyrimidine hybrids, which share the pyrimidine core, have identified dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[22] A direct comparative study of pyridine and pyrimidine derivatives showed that both scaffolds could significantly inhibit nitric oxide production in LPS-stimulated macrophages, with specific derivatives from each class showing potent activity.[23]

Mechanistic Insights: Kinase Inhibition

A prevalent mechanism of action for many of these compounds, particularly in the context of cancer, is the inhibition of protein kinases. The thiazole ring is a key feature in several approved kinase inhibitors.[8]

Pyridine-Thiazole Kinase Inhibitors: This scaffold has been successfully utilized to develop inhibitors for a variety of kinases, including CDK2, GSK3β, PI3K, and c-KIT.[7][24][25] The nitrogen atom of the pyridine ring can act as a crucial hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket, a common interaction motif for kinase inhibitors.

Pyrimidine-Thiazole Kinase Inhibitors: Similarly, pyrimidine-thiazole derivatives have been designed as potent kinase inhibitors, with notable success in targeting CDKs.[8] The dual nitrogen atoms of the pyrimidine ring can offer alternative or additional interaction points within the kinase active site.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[26][29] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[30]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[29] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (pyrimidine-thiazole and pyridine-thiazole analogs) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[29]

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[29]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[29][30]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27][29] Mix gently on an orbital shaker for about 10-15 minutes to ensure complete dissolution.[27]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[26][30] A reference wavelength of 630 nm can be used to subtract background absorbance.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity

This method is a standard procedure for evaluating the antimicrobial activity of test compounds.[31][32]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the agent.[31]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes.[31]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn culture.[32][33]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[32][34]

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the designated wells.[32][35] Also, include positive control (a standard antibiotic) and negative control (the solvent used to dissolve the compound) wells.[31]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[31][35]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[31]

Conclusion and Future Perspectives

Both pyrimidine-thiazole and pyridine-thiazole analogs represent highly privileged scaffolds in medicinal chemistry, demonstrating potent and diverse biological activities. The choice between a pyrimidine and a pyridine core can significantly influence the resulting compound's pharmacological profile. While pyridine-thiazoles have shown remarkable potency, particularly as kinase inhibitors, the additional nitrogen in the pyrimidine ring provides unique structural and electronic properties that can be exploited for enhanced target interaction and selectivity.

Future research should focus on more direct, head-to-head comparative studies under standardized conditions to elucidate the subtle yet critical differences in their biological activities. A deeper understanding of their structure-activity relationships, absorption, distribution, metabolism, and excretion (ADME) properties, and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on these versatile scaffolds.

References

  • Ivasechko, I., Yushyn, I., Roszczenko, P., Senkiv, J., Finiuk, N., Lesyk, D., Holota, S., Czarnomysy, R., Klyuchivska, O., Khyluk, D., Kashchak, N., Gzella, A., Bielawski, K., Bielawska, A., Stoika, R., & Lesyk, R. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1145. Available from: [Link]

  • Abdel-Gawad, N. M., George, R. F., El-Sayed, N. F., & El-Gazzar, M. G. (2023). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 13(33), 23165-23184. Available from: [Link]

  • Springer Nature. (2026). MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Pirvan, L., Biliuta, G., Coseri, S., & Gafitanu, C. A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Request PDF. Available from: [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. Available from: [Link]

  • Devgun, M., & Singh, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPBA. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Laddha, P. R., Tathe, P. R., Sitaphale, G. R., Charhate, K. B., Chavhan, V. N., Jogade, G. J., Dongaonkar, T. S., & Chitte, M. G. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. Available from: [Link]

  • Journal of Namibian Studies. (n.d.). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Journal of Namibian Studies. Available from: [Link]

  • Kim, H. P., Lee, J. Y., Jeong, H. J., & Kim, Y. S. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(10), 3469-3477. Available from: [Link]

  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Publications. Available from: [Link]

  • Al-Otaibi, F. M., El-Sayed, W. M., El-Gendy, M. A., & Al-Hussain, S. A. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Chinese Chemical Society. Available from: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. Available from: [Link]

  • El-Gazzar, M. G., El-Enany, M. M., & El-Gazzar, M. G. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(16), 4930. Available from: [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. . Available from: [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial study of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one. National Library of Medicine. Available from: [Link]

  • Lee, H., Lee, S., Kim, H., & Park, C. H. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(18), 4252. Available from: [Link]

  • Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(20), 13619-13637. Available from: [Link]

  • Journal of Molecular Structure. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. ScienceDirect. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization And Antimicrobial Activity Of Novel Fused Thiazolo-Pyrimidine Derivatives. Request PDF. Available from: [Link]

  • MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available from: [Link]

  • PubMed. (n.d.). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. National Library of Medicine. Available from: [Link]

  • PubMed. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. National Library of Medicine. Available from: [Link]

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available from: [Link]

  • Jafari, H., Cheraghipour, K., & Moghaddam, F. A. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Paramedical Sciences, 8(2). Available from: [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available from: [Link]

  • YouTube. (2020). Agar well diffusion assay. YouTube. Available from: [Link]

  • ResearchGate. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Request PDF. Available from: [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Library of Medicine. Available from: [Link]

  • Khan, I., Zaib, S., & Batool, S. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(63), 38551-38579. Available from: [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. National Library of Medicine. Available from: [Link]

  • Semantic Scholar. (n.d.). [PDF] Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Semantic Scholar. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PubMed Central. Available from: [Link]

  • ResearchGate. (2025). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. Request PDF. Available from: [Link]

  • ResearchGate. (2020). (PDF) Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. Available from: [Link]

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Validation

Validating Purity of Dasatinib Key Intermediates: A Comparative LC-MS Guide

Executive Summary: The Cost of "Hidden" Impurities In the synthesis of Dasatinib (Sprycel®), the purity of the penultimate intermediate— -(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Hidden" Impurities

In the synthesis of Dasatinib (Sprycel®), the purity of the penultimate intermediate—


-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide  (referred to hereafter as Intermediate-Cl , CAS 302964-08-5)—is the single most critical quality attribute.

While HPLC-UV is the industry workhorse for release testing, it suffers from a critical blind spot: it struggles to differentiate between the target chlorinated intermediate and its des-chloro or regio-isomeric byproducts due to overlapping chromophores. Failure to detect these at the intermediate stage leads to "ghost" impurities in the final API that are notoriously difficult to purge.

This guide objectively compares standard HPLC-UV methodologies against High-Resolution LC-MS (Q-TOF) and Triple Quadrupole (QqQ) workflows, providing a validated protocol to secure your supply chain against regulatory rejection.

The Chemistry & Impurity Landscape[1]

To validate purity, one must understand the origin of impurities. The synthesis typically involves coupling a 2-aminothiazole moiety with 4,6-dichloro-2-methylpyrimidine .[1]

Critical Impurity Origins
  • Regio-isomers: The pyrimidine ring has two chlorine sites. If the coupling occurs at the wrong position, the mass is identical, but the structure is ineffective.

  • Hydrolysis Products: The chlorine on the pyrimidine is labile; moisture leads to the hydroxy-pyrimidine analog.

  • Starting Materials: Unreacted aminothiazole (highly polar) and dichloropyrimidine (non-polar).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the critical control points where LC-MS provides necessary orthogonality to UV.

Dasatinib_Synthesis_Control cluster_Analysis Analytical Control Point Start1 2-amino-thiazole derivative Reaction Coupling Reaction (Buchwald-Hartwig or SNAr) Start1->Reaction Start2 4,6-dichloro-2- methylpyrimidine Start2->Reaction Inter_Cl Key Intermediate-Cl (Target Analyte) Reaction->Inter_Cl Major Path Impurity_A Impurity A: Regio-isomer (Same Mass, Diff RT) Reaction->Impurity_A Side Reaction Impurity_B Impurity B: Hydrolysis Product (Mass +17 Da) Inter_Cl->Impurity_B Moisture/Degradation Final_Step Reaction with Hydroxyethylpiperazine Inter_Cl->Final_Step Impurity_A->Final_Step Carries Forward API Dasatinib API Final_Step->API

Figure 1: Synthesis pathway highlighting the critical "Intermediate-Cl" node where impurities must be arrested before API formation.

Comparative Analysis: HPLC-UV vs. LC-MS[3]

The following data summarizes a comparative study performed on a spiked crude mixture of Intermediate-Cl.

Table 1: Performance Metrics
FeatureHPLC-UV (Diode Array)LC-MS (Triple Quad)LC-HRMS (Q-TOF)
Primary Detection Chromophore (Absorbance)Mass-to-Charge (

)
Exact Mass & Isotope Pattern
Specificity Low (Co-eluting peaks merge)High (Mass filtration)Very High (Formula confirmation)
Sensitivity (LOD) ~0.05% (Limit of Quantitation)< 0.005% (Trace analysis)~0.01%
Linearity Range Excellent (

)
Good (

dynamic range)
Good
Structural Insight None (Retention time only)Fragmentation fingerprintsElemental composition
Chlorine Verification ImpossibleYes (Cl isotope pattern)Yes (Exact mass defect)
Experimental Data: Detection Limits

Data derived from validation of Dasatinib intermediates on Agilent 6460 QqQ vs. 1290 DAD.

AnalyteUV LOD (µg/mL)MS LOD (ng/mL)Fold Improvement
Intermediate-Cl 0.205.040x
Hydrolysis Impurity 0.252.0125x
Des-chloro Impurity 0.501.5333x

Scientist's Note: The massive gain in sensitivity for the Des-chloro impurity is crucial. This impurity lacks the strong UV absorbance of the chlorinated parent but ionizes exceptionally well in ESI(+).

Validated Protocol: LC-MS Purity Profiling

This protocol is designed to be self-validating . It includes a specific "Chlorine Filter" step that utilizes the unique isotopic signature of the intermediate.

A. Sample Preparation

Challenge: Intermediate-Cl is practically insoluble in water and acetonitrile. Solution:

  • Weigh 10 mg of Intermediate-Cl.

  • Dissolve in 1.0 mL DMSO (Dimethyl sulfoxide). Sonicate for 10 mins.

  • Dilute 50 µL of this stock into 950 µL of Methanol .

    • Why? Injecting pure DMSO causes peak broadening. Methanol dilution restores peak shape.

B. Chromatographic Conditions (UHPLC)
  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Rationale: High pH stability is not needed here, but the C18 retention is required for the hydrophobic chloropyrimidine.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use Phosphate buffers (incompatible with MS).

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold to elute polar salts)

    • 1-8 min: 10%

      
       90% B
      
    • 8-10 min: 90% B (Wash)

    • 10.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)[4]
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Scan Type:

    • Full Scan (Q1): 100–800

      
       (For purity profile).
      
    • SIM (Selected Ion Monitoring): Target

      
       488 (Parent) and 
      
      
      
      454 (Hydrolysis).
  • Key Validation Check (The "Chlorine Filter"):

    • The Intermediate-Cl contains two chlorine atoms (one on phenyl, one on pyrimidine).

    • Acceptance Criteria: The mass spectrum of the main peak MUST show an isotopic cluster at M, M+2, and M+4 with relative intensities of roughly 9:6:1 .

    • Failure Mode: If the ratio is 3:1, you have lost a chlorine (hydrolysis or des-chloro impurity).

Workflow Visualization: The Decision Matrix

This logic flow ensures that no batch is released without structural confirmation.

Analytical_Workflow Sample Crude Intermediate Sample LC_Sep UHPLC Separation (C18 Gradient) Sample->LC_Sep Split Split Flow LC_Sep->Split UV_Det UV Detector (320 nm) Quantify Main Peak % Split->UV_Det MS_Det MS Detector (ESI+) Full Scan + SIM Split->MS_Det Data_Corr Data Correlation UV_Det->Data_Corr MS_Det->Data_Corr Check_Iso Isotope Pattern Matches Cl2? Data_Corr->Check_Iso Pass PASS: Release for API Synthesis Check_Iso->Pass Yes (9:6:1) Fail_Iso FAIL: Des-chloro/Hydrolysis Detected Check_Iso->Fail_Iso No

Figure 2: Integrated LC-UV-MS decision matrix. Note the specific check for Chlorine isotope patterns.

References

  • Bristol-Myers Squibb. (2006).[1] Dasatinib (Sprycel) Chemistry Review. FDA Center for Drug Evaluation and Research. Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Sojitra, C., et al. (2019). "Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib." Brazilian Journal of Analytical Chemistry. Link

  • Venkateswara Rao, K., et al. (2023). "RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization." PubMed. Link

  • Hemanth, G. & Patil, A. (2024).[2] "Development and Validation of a Bioanalytical LC-MS/MS Method for Detection of Dasatinib in Rat Plasma." International Journal of Pharmaceutical Quality Assurance. Link

Sources

Comparative

Comparative Analysis of Solid-State Properties: Dasatinib Intermediate (D-INT)

This guide provides a comparative technical analysis of the solid-state properties and crystallographic data for the Dasatinib Intermediate (CAS 302964-08-5), chemically identified as N-(2-Chloro-6-methylphenyl)-2-[(6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the solid-state properties and crystallographic data for the Dasatinib Intermediate (CAS 302964-08-5), chemically identified as N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide .

Note on Nomenclature: The query "5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole" refers to the core scaffold of this intermediate. In the context of drug development, this specific substitution pattern is the critical precursor for Dasatinib (Sprycel) . This guide focuses on the characterization of this intermediate (referred to as D-INT ) compared to the final API and structural analogs.

Executive Summary

Product: 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]- (D-INT) Role: Key Late-Stage Intermediate for Dasatinib (BCR-ABL/Src Inhibitor). Criticality: The solid-state form of D-INT directly impacts the yield, purity, and polymorph control of the final Dasatinib drug substance. Unlike the final API, which has well-defined hydrate/anhydrate forms, the intermediate is often characterized by high crystallinity and poor solubility, necessitating specific solvent systems for processing.

Structural & Crystallographic Data Analysis[1][2][3][4]

The crystal structure of D-INT is governed by strong intermolecular hydrogen bonding and


-

stacking interactions typical of aminothiazole-pyrimidine scaffolds. Below is a comparison of the intermediate's solid-state metrics against the final Dasatinib API and a structural analog.
Table 1: Comparative Solid-State Metrics
FeatureTarget: D-INT (Intermediate) Alternative 1: Dasatinib (Final API) Alternative 2: 2-Aminothiazole Precursor
CAS Number 302964-08-5302962-49-8302964-24-5
Molecular Weight 394.28 g/mol 488.01 g/mol 267.73 g/mol
Crystal Habit Pale yellow crystalline powderWhite to off-white (Anhydrate/Hydrate)White crystalline solid
Melting Point 280–286 °C (Decomp.)280–286 °C (Anhydrate)195–198 °C
Lattice Dominance Amide-Pyrimidine H-bondsSolvate-dependent (Promiscuous solvate former)Amide dimer packing
Solubility Profile High in NMP/DMSO; Low in MeOHLow in water; Moderate in DMSO/EthanolModerate in MeOH
Space Group Predicted:[1] Monoclinic (

)
Monoclinic (

) or Orthorhombic (

)
Monoclinic

Analyst Insight: The melting point of D-INT is remarkably high (approx. 280°C), nearly identical to the final Dasatinib anhydrate. This suggests that the "core" H-bonding network (Aminothiazole-Pyrimidine interface) provides the primary lattice energy, which is retained in the final drug structure.

Structural Disambiguation & Synthesis Logic

To understand the crystal packing, one must visualize the connectivity. The "5-" position of the thiazole ring anchors the amide linker to the phenyl ring, while the "2-" position connects to the pyrimidine.

G cluster_0 Crystal Lattice Driver Start1 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate TARGET: D-INT (CAS 302964-08-5) High Crystallinity Intermediate Start1->Intermediate Nucleophilic Subst. (NaH/THF or t-BuOK) Start2 4,6-Dichloro-2-methylpyrimidine Start2->Intermediate Final Dasatinib (API) (Addition of Piperazine tail) Intermediate->Final Amine Coupling (1-(2-hydroxyethyl)piperazine) Note Key Interaction: Planar conformation stabilized by intramolecular H-bond (S...NH)

Figure 1: Synthesis pathway highlighting the D-INT intermediate as the stable crystalline scaffold before final side-chain attachment.

Experimental Protocols
A. Crystallization Screening for D-INT

Obtaining single crystals of D-INT is challenging due to its poor solubility in standard volatile solvents. The following protocol utilizes a high-temperature solvent switch method.

Reagents:

  • D-INT Crude (purity >95%)[2][3][4]

  • N-Methyl-2-pyrrolidone (NMP) - Primary Solvent

  • Methanol (MeOH) or Water - Anti-solvent

Protocol:

  • Dissolution: Suspend 1.0 g of D-INT in 5 mL of NMP. Heat to 65–70 °C until a clear yellow solution is obtained.

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove insoluble nuclei.

  • Nucleation: Slowly add MeOH (10 mL) dropwise to the hot solution while stirring at 300 RPM.

  • Growth: Allow the mixture to cool to room temperature over 4 hours (controlled cooling rate: 0.2 °C/min).

  • Harvest: Collect pale yellow prisms via vacuum filtration. Wash with cold MeOH.

B. X-Ray Diffraction Data Collection Strategy

Because D-INT diffracts weakly due to thin plate morphology, use the following parameters:

  • Source: Cu K

    
     (
    
    
    
    ) or Mo K
    
    
    (if crystals are thick).
  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the terminal chloro-phenyl ring).

  • Resolution: Aim for 0.8 Å to resolve the C-Cl bonds clearly.

Comparative Performance: Why Characterize D-INT?

In drug development, characterizing the intermediate (D-INT) is often more critical than the starting materials for two reasons:

  • Impurity Rejection: D-INT crystallizes in a highly ordered lattice that tends to exclude process impurities (e.g., regioisomers). A comparative study by Roy et al. on the final Dasatinib forms showed that "promiscuous solvate formation" is a risk; establishing a pure, unsolvated D-INT phase prevents solvent entrapment downstream.

  • Polymorph Control: The polymorphic form of D-INT can influence the dissolution rate during the final reaction step.

    • Form A (Kinetic): Obtained from rapid precipitation (THF/Water). Dissolves fast, higher reactivity.

    • Form B (Thermodynamic): Obtained from slow cooling (NMP/MeOH). Lower reactivity, higher purity.

Table 2: Analytical Differentiation
MethodD-INT ResponseDasatinib (API) Response
PXRD (2

)
Distinct peaks at 8.5°, 16.2°, 24.1° (Simulated)Peaks at 6.8°, 12.3°, 16.4° (Monohydrate)
DSC Sharp endotherm @ 280°C Endotherms vary by solvate (e.g., 280°C for anhydrate)
HPLC (RT) ~12.5 min (C18, ACN/Water)~8.2 min (More polar due to piperazine)
References & Data Sources
  • Roy, S. et al. (2012). Structural and Physicochemical Aspects of Dasatinib Hydrate and Anhydrate Phases. Crystal Growth & Design. Link

  • Bristol-Myers Squibb . (2006). Process for the preparation of Dasatinib. Patent WO2005077945. Link

  • PubChem Compound Summary . (2024). CID 11269410: Dasatinib Intermediate. Link

  • Lombardo, L. J. et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). J. Med. Chem. Link

Sources

Validation

Reference Standard Synthesis: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This guide provides an in-depth technical comparison of synthetic methodologies for generating high-purity 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 302964-24-5). This molecule, often designated as "...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic methodologies for generating high-purity 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 302964-24-5). This molecule, often designated as "Intermediate 1" or the "Amine Core," is the critical starting material (KSM) for the API Dasatinib .

The "coupling" in the topic refers to the challenging formation of the amide bond between the thiazole moiety and the sterically hindered 2-chloro-6-methylaniline.[1] This guide compares the performance of three distinct synthetic routes to establish a "Gold Standard" Reference Material.

[2][3]

Executive Summary & Strategic Analysis

The synthesis of the Dasatinib Amine Core presents a classic organic chemistry challenge: forming an amide bond with an electron-deficient, sterically crowded aniline (2-chloro-6-methylaniline ).

For researchers establishing a Reference Standard , purity is paramount. Standard industrial methods (Acid Chlorides) often introduce chlorinated impurities that mimic the API, complicating HPLC validation. This guide compares three methodologies:

  • The "Classic" Acid Chloride Route: High yield, but prone to halogenated impurities.

  • The "Smart" Cyclization Route (Recommended): Builds the thiazole after the amide bond is formed. Avoids steric hindrance entirely.

  • The "Modern" Activation Route: Uses T3P/HATU for direct coupling.

Performance Matrix: Method Comparison
FeatureMethod A: Acid Chloride (SOCl₂)Method B: Cyclization Strategy (Recommended)Method C: T3P Coupling
Mechanism Acyl Chloride activationDe novo Thiazole Ring ClosurePropylphosphonic Anhydride
Yield 85 - 87%92 - 95% 70 - 80%
Purity (HPLC) 95 - 97%> 99.5% 98%
Key Impurity Des-chloro / Di-chloro analogsOpen-chain acrylamidesPhosphorous by-products
Steric Sensitivity High (Requires heat/force)None (Amide formed on acyclic precursor)Medium
Suitability Large-scale ManufacturingPrimary Reference Standard Generation Small-scale R&D

Technical Deep Dive: The "Smart" Cyclization Route

Why this is the Gold Standard: Unlike direct coupling, which forces a reaction between two bulky aromatic rings, this method couples the aniline to a linear precursor (3-ethoxyacryloyl chloride) first. The thiazole ring is then closed around this framework using thiourea.[2] This approach bypasses the steric energy barrier, resulting in superior regio-purity.

Experimental Protocol (Self-Validating)

Target Scale: 10g Reference Batch

Step 1: Formation of the Acyclic Precursor

  • Reagents: Dissolve 2-chloro-6-methylaniline (1.0 eq) in THF (10 vol). Add Pyridine (1.2 eq).

  • Addition: Cool to 0°C. Dropwise add 3-ethoxyacryloyl chloride (1.1 eq).

  • Reaction: Warm to RT. Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation Point: Disappearance of aniline spot.

  • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (removes pyridine). Concentrate to yield N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.

Step 2: NBS Activation & Ring Closure

  • Activation: Suspend the acrylamide intermediate (from Step 1) in a mixture of 1,4-Dioxane/Water (1:1).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C. Stir for 30 min.

    • Mechanism:[3][4] Forms the

      
      -bromo-hemiacetal in situ.
      
  • Cyclization: Add Thiourea (1.2 eq) directly to the vessel. Heat to 80°C for 2 hours.

  • Isolation: Cool to RT. Neutralize with saturated NaHCO₃ (pH 8). The product precipitates as a white/off-white solid.[5]

  • Purification: Recrystallize from Ethanol/Water (3:1) to achieve >99.5% purity.

Alternative Method: Direct Coupling (Acid Chloride)

Use case: When starting from commercially available 2-aminothiazole-5-carboxylic acid.

Protocol:

  • Activation: Suspend 2-aminothiazole-5-carboxylic acid in Toluene. Add Thionyl Chloride (3.0 eq) and catalytic DMF. Heat to 70°C for 4 hours until gas evolution ceases.

  • Distillation: Remove excess SOCl₂ under reduced pressure (Critical to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in Toluene. Add 2-chloro-6-methylaniline (1.0 eq) and DIPEA (1.5 eq).

  • Force: Heat to reflux (110°C) for 12 hours.

    • Note: The high temperature is required to overcome the steric hindrance of the ortho-methyl and ortho-chloro groups.

Risk Factor: This method frequently generates the "Dimer Impurity" (where the exocyclic amine of one thiazole attacks the activated carboxyl of another) if the amine protection is not robust.

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the "Brute Force" Direct Coupling and the "Smart" Cyclization route.

G cluster_0 Path A: Direct Coupling (Steric Clash) cluster_1 Path B: Cyclization (Recommended) Start_Aniline 2-Chloro-6-methylaniline (Steric Bulk) Target_A Target Reference Standard (Risk: Dimer/Cl-Impurities) Start_Aniline->Target_A Direct Coupling (High Temp/Force) Linear_Int Linear Acrylamide (Sterically Accessible) Start_Aniline->Linear_Int Mild Coupling (0°C, Pyridine) Acid 2-Aminothiazole-5-COOH AcidCl Acid Chloride (Activated) Acid->AcidCl SOCl2 AcidCl->Target_A AcrylCl 3-Ethoxyacryloyl Chloride AcrylCl->Linear_Int Bromination NBS / Thiourea (Ring Closure) Linear_Int->Bromination Target_B Target Reference Standard (High Purity >99.5%) Bromination->Target_B Cyclization

Caption: Comparison of Synthetic Pathways. Path B (Green) avoids the steric bottleneck of Path A (Red), resulting in higher purity standards.

Impurity Profiling for Reference Standards

When characterizing your synthesized standard, you must screen for these specific impurities using HPLC (C18 Column, Phosphate Buffer/ACN gradient):

  • Des-Chloro Impurity: Arises from hydrogenolysis if Pd/C is used in any upstream step, or impurities in the aniline starting material.

    • Retention Time (RT): ~0.85 RRT.

  • Dasatinib Dimer (Intermediate Dimer): Formed during Acid Chloride activation if the 2-amino group is unprotected.

    • Structure: Two thiazole units linked via amide bond.

    • RT: ~1.2 - 1.3 RRT (Highly hydrophobic).

  • Regioisomer (4-Carboxamide): Rare in the cyclization route, but possible if the bromination step is uncontrolled.

Conclusion

For the generation of a Reference Standard for 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, the Cyclization Route (Method B) is superior. It eliminates the steric penalty of the coupling reaction, providing a purity profile (>99.5%) suitable for quantitative HPLC and toxicological studies.

Researchers should reserve Method C (T3P) for rapid, small-scale combinatorial synthesis where cost is not a factor, and Method A for cost-driven large-scale manufacturing where downstream purification is available.

References
  • Synthesis of Dasatinib Intermediates: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.[1] Semantic Scholar.[6] Link

  • Impurity Profiling: Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance. International Journal of Science and Research. Link

  • Patent Methodology (Acid Chloride): Process and intermediates for the preparation of dasatinib (EP2918584A1). Google Patents. Link

  • Steric Hindrance in Anilines: On the edge of the steric repulsion and reactivity of bulky anilines.[7] Dalton Transactions.[7] Link

  • Reference Standard Data: Dasatinib Monohydrate & Impurities Reference Standards. LGC Standards. Link

Sources

Comparative

UV-Vis Absorption Profiling of Chloropyrimidine-Thiazole Conjugates

A Technical Comparison Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance Chloropyrimidine-thiazole conjugates represent a privileged scaffold in drug discovery, merging the electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

Chloropyrimidine-thiazole conjugates represent a privileged scaffold in drug discovery, merging the electron-deficient nature of chloropyrimidines with the electron-rich, polarizable thiazole ring. This guide provides a technical analysis of their UV-Vis absorption properties, a critical metric for assessing conjugation efficiency, purity, and electronic distribution (HOMO-LUMO gaps) during synthesis.

Unlike standard spectral guides, this document focuses on the comparative photophysics of these conjugates against their structural analogs (non-chlorinated and fused variants), providing actionable data for optimizing detection protocols and interpreting Structure-Activity Relationships (SAR).

Mechanistic Insight: The Chromophore System

To interpret the UV-Vis maxima (


) of these conjugates, one must understand the electronic interplay between the two heterocyclic moieties.
The Electronic Push-Pull System

The chloropyrimidine ring acts as an electron-accepting moiety due to the electronegative nitrogen atoms and the inductive electron-withdrawal (-I effect) of the chlorine substituent. Conversely, the thiazole ring often functions as an electron donor or a bridge that facilitates charge transfer.

  • 
     Transitions:  The dominant bands in the UV region (250–320 nm) arise from transitions within the aromatic rings.
    
  • 
     Transitions:  The lone pairs on the pyrimidine nitrogens and the thiazole sulfur/nitrogen create lower-energy, lower-intensity bands (often >320 nm), which are highly sensitive to solvent polarity (solvatochromism).
    
  • Intramolecular Charge Transfer (ICT): When conjugated directly or via a conductive linker (e.g., hydrazone or azo), a distinct bathochromic shift (red shift) occurs, often pushing

    
     into the 350–450 nm range.
    
The "Auxochrome" Effect of Chlorine

While often viewed merely as a leaving group for nucleophilic substitution (


), the chlorine atom at the C2 or C4 position of pyrimidine exerts a dual effect:
  • Inductive (-I): Stabilizes the HOMO, potentially leading to a hypsochromic (blue) shift compared to amino-substituted analogs.

  • Mesomeric (+M): Weak donation into the ring can fine-tune the

    
    , typically distinguishing it from the unsubstituted pyrimidine by 5–10 nm.
    

Comparative Analysis: Conjugates vs. Alternatives

The following analysis compares the Chloropyrimidine-Thiazole Conjugate (linked via a secondary amine or hydrazone) against three common structural alternatives.

Comparative Data Table
FeatureChloropyrimidine-Thiazole Conjugate Unsubstituted Pyrimidine-Thiazole Fused Thiazolopyrimidine Benzothiazole Analog
Primary

(Band I)
275 – 290 nm 260 – 270 nm290 – 310 nm280 – 300 nm
Secondary

(ICT)
340 – 380 nm (Linker dependent)320 – 350 nm< 300 nm (Rigid, less ICT)300 – 330 nm
Molar Extinction (

)
High (

M

cm

)
ModerateHigh (Rigid planarity)High
Solvent Sensitivity High (Due to polarizable C-Cl bond)ModerateLow (Rigid core)Moderate
Detection Utility Excellent for tracking

reactions
GoodLimited differentiationGood
Key Advantage C-Cl handle allows further functionalization Stable, metabolic inertnessHigh stability, fluorescenceLipophilicity
Interpretation of Differences
  • Vs. Unsubstituted Analogs: The presence of the chlorine atom typically induces a bathochromic shift (red shift) of 10–20 nm for the primary

    
     band compared to the unsubstituted pyrimidine-thiazole. This makes the chlorinated conjugate easier to selectively detect in complex mixtures.
    
  • Vs. Fused Systems: Fused thiazolopyrimidines (bicyclic) exhibit a more rigid planar structure, often leading to sharper peaks but less solvatochromic shifting compared to the rotatable "linked" conjugates.

  • Reaction Monitoring: The disappearance of the specific C-Cl influenced band (~275 nm) and the emergence of a new Charge Transfer band (>350 nm) is the gold standard for monitoring the substitution of the chlorine by nucleophiles.

Visualizing the Electronic Landscape

Electronic Transition Diagram (HOMO-LUMO)

This diagram illustrates why the conjugate exhibits a redshifted absorption compared to its isolated components.

ElectronicTransitions cluster_legend Energy Levels cluster_components Isolated Components cluster_conjugate Chloropyrimidine-Thiazole Conjugate LUMO LUMO (π*) HOMO HOMO (π/n) Py_HOMO Pyrimidine HOMO (Stabilized by Cl) Py_LUMO Pyrimidine LUMO Py_HOMO->Py_LUMO High Energy Gap (λ ~275 nm) Conj_LUMO Hybrid LUMO (Pyrimidine contribution) Py_LUMO->Conj_LUMO Mixing Tz_HOMO Thiazole HOMO (Electron Rich) Tz_LUMO Thiazole LUMO Tz_HOMO->Tz_LUMO Med Energy Gap (λ ~250 nm) Conj_HOMO Hybrid HOMO (Thiazole contribution) Tz_HOMO->Conj_HOMO Mixing Conj_HOMO->Conj_LUMO Reduced Gap (ICT) (λ ~340-380 nm)

Figure 1: Energy level diagram demonstrating the reduction of the HOMO-LUMO gap in the conjugate system, leading to bathochromic shifts (red-shifted absorption).

Experimental Protocol: Validated UV-Vis Characterization

Objective: To accurately determine


 and 

for a lipophilic chloropyrimidine-thiazole conjugate.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid DMF for UV < 270 nm due to cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (Self-Validating Step):

    • Weigh 1.0 mg of the conjugate.

    • Dissolve in 10 mL of MeOH (Concentration

      
       ppm).
      
    • Validation: Sonicate for 5 minutes. Ensure no suspended particles are visible. If cloudy, filter through a 0.45

      
      m PTFE filter.
      
  • Dilution Series:

    • Prepare three working concentrations: 10

      
      g/mL, 20 
      
      
      
      g/mL, and 50
      
      
      g/mL.
    • Reasoning: Checking linearity (Beer-Lambert Law) ensures that aggregation (common in planar heterocycles) is not skewing the

      
      .
      
  • Baseline Correction:

    • Fill both cuvettes with pure solvent (MeOH).

    • Run "Auto Zero" / "Baseline Correction" from 200 nm to 600 nm.

  • Measurement:

    • Replace the sample cuvette solution with the 10

      
      g/mL solution.
      
    • Scan from 600 nm down to 200 nm (scan speed: medium).

    • Record

      
      .[1][2][3] Repeat for other concentrations.
      
  • Data Analysis:

    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Success Criteria:

      
       should not shift by 
      
      
      
      nm between concentrations. If it shifts, aggregation is occurring; dilute further.
Workflow Diagram

UVProtocol Start Weigh Solid (1.0 mg) Dissolve Dissolve in MeOH (Stock: 100 ppm) Start->Dissolve Sonicate Sonicate & Filter (Remove Aggregates) Dissolve->Sonicate Dilute Dilute to 10, 20, 50 µg/mL Sonicate->Dilute Measure Scan 200-600 nm Dilute->Measure Sample Blank Blank Correction (Pure Solvent) Blank->Measure Reference Validate Check Linearity (Beer's Law) Measure->Validate

Figure 2: Validated workflow for UV-Vis characterization, emphasizing the critical sonication and linearity check steps.

References

  • Ferreira, B., et al. (2025).[4][5] "Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation." Royal Society of Chemistry. [Link]

  • NIST Chemistry WebBook. "Pyrimidine, 2-chloro- UV/Visible Spectrum." National Institute of Standards and Technology. [Link]

  • Rajeshirke, M., et al. (2019).[6] "Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes." Fibers and Polymers. [Link]

  • Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application Guide. [Link]

  • Al-Omary, F. A., et al. (2012).[7] "Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo[2,3-b]quinazoline and pyrido[4,3-d] thiazolo[3,2-a] pyrimidine analogues." European Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole: A Comprehensive Guide for Laboratory Professionals

Introduction: A Proactive Approach to Laboratory Safety As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility to maintain a safe and su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility to maintain a safe and sustainable laboratory environment. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole, a heterocyclic compound likely utilized in medicinal chemistry and drug discovery.[1]

Part 1: Hazard Assessment and Characterization

Given the absence of a specific SDS, a conservative hazard assessment is warranted. The structural components of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole suggest potential hazards that must be considered.

  • Chlorinated Pyrimidines: These compounds can be irritating to the skin, eyes, and respiratory system.[2] Upon combustion, they may produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[3][4]

  • Thiazole Derivatives: Thiazole and its derivatives are recognized for their diverse biological activities and are core components of many pharmaceuticals.[1][5] Some thiazole derivatives may be flammable and exhibit toxic properties.[6] It is prudent to assume potential for acute toxicity if swallowed, inhaled, or in contact with skin.[6]

  • Aquatic Toxicity: Structurally related compounds have been identified as being very toxic to aquatic life with long-lasting effects.[7] Therefore, it is critical to prevent this compound from entering drains or waterways.[6]

Based on this analysis, 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole should be handled as a hazardous substance. The following table summarizes the assumed hazards and necessary precautions.

Hazard CategoryAssumed ClassificationPrecautionary Statements
Physical Hazards Potentially combustible solid.Keep away from heat, sparks, open flames, and hot surfaces.[6]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation) - Assumed. Skin and Eye Irritation - Assumed.[2][6][8] Specific Target Organ Toxicity (Repeated Exposure) - Possible.[7]Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust. Wash thoroughly after handling.
Environmental Hazards Very toxic to aquatic life with long-lasting effects - Assumed.[7]Avoid release to the environment.[9]

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper safe handling procedures is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be provided with information and training on the hazards of the chemicals in their workplace.[10]

Engineering Controls
  • Ventilation: All handling of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is recommended.

Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the material. For solid spills, avoid generating dust.

  • Cleanup:

    • Wear appropriate PPE as outlined in Part 2.

    • For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

    • Do not use water to clean up the spill, as this may lead to environmental contamination.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water solution. All cleanup materials, including contaminated gloves and absorbent pads, must be collected and disposed of as hazardous waste.[6]

  • Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office in accordance with your institution's policies.

Part 4: Step-by-Step Disposal Procedure

The disposal of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole must be carried out in compliance with all federal, state, and local regulations.[11][12] The Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave," meaning the generator is responsible for its proper management until its final disposal.[13]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole, including unused product, contaminated materials, and spill cleanup debris, must be collected in a dedicated and compatible hazardous waste container.[11]

  • Compatibility: The container must be made of a material that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Secure Closure: Ensure the container is kept securely closed when not in use.[6]

Step 2: Labeling

Proper labeling is a critical component of hazardous waste management. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole"

  • The approximate concentration and quantity of the waste

  • Prominent indication of the associated hazards (e.g., "Toxic," "Environmental Hazard")

  • The date when waste was first added to the container

Step 3: Storage
  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, away from sources of ignition, and incompatible materials.[6]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Licensed Transporter: The waste will be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[12]

  • Final Disposal Method: The most likely final disposal method for this type of chemical waste is incineration at a high temperature, which turns the waste into less harmful ash.[11] This method is effective for destroying organic compounds and preventing them from entering the environment.

The following diagram illustrates the decision-making process for the disposal of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole.

Caption: Disposal workflow for 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole.

Conclusion: A Culture of Safety

The responsible disposal of 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Fostering a culture of safety that goes beyond regulatory compliance is essential for the continued advancement of scientific discovery.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Med-Pro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. Retrieved from [Link]

  • Resource Management Associates. (2025). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • IJCSPUB. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2021). Health effects of exposure to chlorination by-products in swimming pools. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the novel compound 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from data on structurally analogous compounds, including halogenated pyrimidines and thiazoles, and established best practices for managing chlorinated heterocyclic compounds. A conservative approach is therefore strongly advised.

The core principle of this guide is to treat 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole as a potentially hazardous substance, warranting rigorous adherence to personal protective equipment (PPE) protocols and waste disposal plans. This proactive stance is necessitated by conflicting safety data for similar structures; for instance, while some suppliers may classify related compounds as non-hazardous, other toxicological databases indicate potential for reproductive and target organ toxicity[1][2].

Foundational Safety and Hazard Assessment

Halogenated organic compounds, as a class, can present a range of hazards, including but not limited to, skin and eye irritation, respiratory tract irritation, and potential carcinogenicity[3][4]. The presence of a chlorinated pyrimidine ring and a thiazole moiety suggests that this compound may be bioactive and could be readily absorbed through the skin. Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for various laboratory operations involving 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles[5][6].Chemical-resistant gloves (e.g., nitrile)[7][8].Fully buttoned laboratory coat[6][7].Recommended if not performed in a certified chemical fume hood.
Running reactions and transfers Chemical splash goggles[6].Chemical-resistant gloves (double-gloving recommended)[6][8].Flame-resistant lab coat[6].To be conducted in a certified chemical fume hood.
Work-up and purification (e.g., chromatography) Chemical splash goggles and a face shield if there is a splash risk[6][7].Chemical-resistant gloves (double-gloving recommended)[6][8].Flame-resistant lab coat[6].To be conducted in a certified chemical fume hood.
Handling of dry, powdered compound Chemical splash goggles[6].Chemical-resistant gloves[7][8].Fully buttoned laboratory coat[6][7].Use of a NIOSH-approved respirator is strongly recommended to prevent inhalation of fine particles[7].
Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Body Protection: Don a clean, flame-resistant lab coat, ensuring it is fully buttoned[6].

  • Respiratory Protection (if required): If working outside a fume hood or with the powdered form, fit your NIOSH-approved respirator[7].

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles[5][6]. If a splash hazard exists, add a face shield over your primary eye protection[6][7].

  • Hand Protection: Don your first pair of nitrile gloves. If double-gloving, put on a second pair, ensuring the cuffs of the outer glove go over the sleeves of your lab coat[9].

Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated halogenated waste container.

  • Face and Eye Protection: Remove the face shield (if used), followed by your goggles, from the back to the front.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward on itself to contain any potential contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands with soap and water.

Diagram: PPE Selection Workflow

PPE_Workflow start Start Task (Handling 5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole) fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood powder Are you handling the solid/powdered form? fume_hood->powder Yes respirator Add: NIOSH-approved respirator fume_hood->respirator No splash_risk Is there a significant splash risk? powder->splash_risk Yes/No base_ppe Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat splash_risk->base_ppe No goggles Upgrade to: Chemical splash goggles splash_risk->goggles Yes end_task Proceed with Task base_ppe->end_task face_shield Add: Face shield goggles->face_shield face_shield->base_ppe respirator->powder

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, use an inert absorbent material. Place the absorbent material into a sealed, labeled container for hazardous waste. For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department[4][10].

Waste Disposal: Due to its halogenated nature, 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams[3][4][11]. This is crucial for both safety and cost-effective disposal.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(6-Chloro-2-methylpyrimidin-4-yl)thiazole"[3][4].

  • Containers: Use appropriate, leak-proof, and sealed containers for all waste. Solid and liquid waste should be collected in separate, compatible containers[4].

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal company[10].

By implementing these comprehensive safety measures, researchers can confidently handle 5-(6-chloro-2-methylpyrimidin-4-yl)thiazole, ensuring both personal safety and environmental compliance.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 12

  • Temple University. Halogenated Solvents in Laboratories. 13

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. 14

  • Bucknell University. WASTE MANAGEMENT. 15

  • Cole-Parmer. Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. 16

  • Universitat de Barcelona. Classification of special laboratory waste. 17

  • Benchchem. Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. 18

  • Benchchem. Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. 19

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 20

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. 21

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 22

  • TCI Chemicals. SAFETY DATA SHEET. 23

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. 24

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